Optovin
説明
Structure
3D Structure
特性
IUPAC Name |
5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGMOZSGOGYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129155 | |
| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348575-88-2 | |
| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348575-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501129155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Structure-Activity Relationship of Optovin: A Technical Guide for Researchers
Abstract
Optovin, a photoactive small molecule, has emerged as a powerful tool for the optical control of neuronal activity. Its unique ability to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel upon illumination has opened new avenues for research in sensory biology and pharmacology. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of Optovin, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action and the chemical features governing its biological activity. We will delve into the photochemical properties of Optovin, the critical role of its constituent chemical moieties, and the covalent modification of the TRPA1 channel that underpins its function. Furthermore, this guide presents detailed, field-proven protocols for assessing Optovin's activity, ensuring scientific integrity and reproducibility.
Introduction: Optovin, a Photochemical Probe for TRPA1
Optovin is a small molecule that acts as a reversible, photoactivated agonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a critical sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[2] The activation of TRPA1 is a key event in the generation of pain and neurogenic inflammation, making it a significant target for analgesic drug development.[3]
Unlike conventional agonists that bind to a receptor to elicit a response, Optovin's activity is contingent upon illumination with violet light.[4] This property allows for precise spatiotemporal control of TRPA1 activation, making it an invaluable tool in optogenetics and chemical biology for studying neuronal circuits and pain pathways.[5] Understanding the relationship between Optovin's chemical structure and its biological activity is paramount for the rational design of new photoprobes with improved properties and for advancing our knowledge of TRPA1 channel function.
The Core Structure of Optovin and its Biological Activity
The chemical architecture of Optovin is characterized by three key heterocyclic rings: a pyridine ring, a pyrrole ring, and a rhodanine ring. Initial SAR studies have revealed that not all of these components are equally essential for its photo-activated agonism of TRPA1.
Unraveling the Essential Moieties
Systematic modification of the Optovin scaffold has demonstrated that the pyrrole and rhodanine rings are indispensable for its biological activity . In contrast, the pyridine ring can be replaced with other aromatic or even aliphatic groups without completely abolishing its function.[4] This finding pinpoints the pyrrole-rhodanine conjugate as the core pharmacophore responsible for the photo-dependent activation of TRPA1.
The rhodanine moiety, a derivative of thiazolidine, is known for its diverse biological activities and its utility as a scaffold in medicinal chemistry.[6] In the context of Optovin, the rhodanine ring is believed to play a crucial role in the molecule's photochemical properties.[7] Rhodanine-containing compounds are known to be photosensitive and can undergo photoisomerization, a process that is likely central to Optovin's mechanism of action.[7]
The pyrrole ring, a five-membered aromatic heterocycle, is also critical. Its removal or replacement with a non-isosteric group leads to a loss of activity, suggesting its involvement in either the photochemical reaction or the subsequent interaction with the TRPA1 channel.[4]
Mechanism of Action: A Light-Induced Covalent Modification
The activation of TRPA1 by Optovin is a multi-step process initiated by light and culminating in the covalent modification of the channel protein. This mechanism distinguishes Optovin from many other TRPA1 agonists.
The Photochemical Transformation
Upon exposure to violet light (optimally around 387 nm), Optovin undergoes a photochemical transformation, generating a highly reactive electrophilic intermediate.[4] While the exact structure of this intermediate is still under investigation, it is hypothesized to be a result of photoisomerization or another light-induced electronic rearrangement within the pyrrole-rhodanine core. This photo-excited state of Optovin is the key to its biological activity.
Caption: Photoactivation of Optovin.
Covalent Adduct Formation with TRPA1
The photo-generated electrophilic intermediate of Optovin then reacts with specific, redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 channel.[1][8] Mutational analysis has identified three key cysteine residues – C621, C633, and C856 – as being crucial for Optovin-mediated activation.[4] The reaction is believed to be a Michael-type addition, forming a reversible covalent thioether bond between the Optovin intermediate and the sulfhydryl groups of these cysteine residues.[1] This covalent modification induces a conformational change in the TRPA1 channel, leading to its opening and subsequent cation influx, which depolarizes the neuron and triggers an action potential.
Caption: Covalent modification of TRPA1 by photo-excited Optovin.
Structure-Activity Relationship (SAR) of Optovin Analogs
The systematic synthesis and evaluation of Optovin analogs have provided invaluable insights into the structural requirements for its photo-activated agonism of TRPA1. These studies have focused on modifications of the three core rings.
Quantitative Analysis of Optovin Analogs
The activity of Optovin and its analogs is typically assessed by measuring the photo-induced motor response in zebrafish larvae. The following table summarizes the activity of key analogs, highlighting the importance of the pyrrole and rhodanine moieties.
| Compound ID | Modification | Relative Activity | Reference |
| Optovin | Parent Compound | +++ | [4] |
| 6b8 | Pyridine replaced with benzene | +++ | [4] |
| 6c1 | Pyridine replaced with methyl | ++ | [4] |
| 6c5 | Pyrrole removed | - | [4] |
| 6c7 | Pyrrole replaced with dimethylaniline | - | [4] |
| 6c2 | Rhodanine modification (1) | - | [4] |
| 6c3 | Rhodanine modification (2) | - | [4] |
| 6c4 | Rhodanine nitrogen methylated | +++ | [4] |
| 4g6 | Pyrrole analog | + | [4] |
Activity Scale: +++ (High), ++ (Moderate), + (Low), - (Inactive)
These data clearly demonstrate that while the pyridine ring is tolerant to substitution, the pyrrole and rhodanine rings are critical for maintaining biological activity.
Experimental Protocols for Assessing Optovin Activity
To ensure the scientific rigor and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for two key assays used to evaluate Optovin's activity.
Zebrafish Photo-Motor Response Assay
This in vivo assay provides a robust and high-throughput method for screening the activity of Optovin and its analogs.
Principle: Zebrafish larvae, which are normally unresponsive to light, exhibit a characteristic startle response upon photostimulation in the presence of an active Optovin analog. The magnitude of this response is proportional to the compound's activity.
Step-by-Step Methodology:
-
Animal Husbandry: Maintain wild-type zebrafish embryos at 28.5°C in E3 medium.
-
Compound Treatment: At 3 days post-fertilization (dpf), transfer individual larvae into 96-well plates containing E3 medium. Add the test compound (e.g., Optovin or an analog) to the desired final concentration (typically 1-10 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour in the dark.
-
Photostimulation and Recording: Place the 96-well plate into an automated behavioral tracking system equipped with a light source for stimulation (e.g., a violet LED, ~400-420 nm).
-
Acclimation: Allow larvae to acclimate to the dark recording chamber for at least 10 minutes.
-
Stimulation Protocol: Deliver a brief light pulse (e.g., 100-500 ms) and record the larval movement for a defined period (e.g., 10 seconds) post-stimulus.
-
Data Analysis: Quantify the total distance moved or the change in velocity of each larva in response to the light stimulus. Compare the response of compound-treated larvae to that of vehicle-treated controls. A statistically significant increase in movement indicates an active compound.
Self-Validation System:
-
Positive Control: Wild-type zebrafish treated with a known active concentration of Optovin (e.g., 5 µM).
-
Negative Control: Wild-type zebrafish treated with the vehicle (e.g., 0.1% DMSO).
-
Genetic Control: trpa1 mutant zebrafish treated with Optovin should show no photo-induced motor response.
Caption: Workflow for the In Vitro Calcium Imaging Assay.
Conclusion and Future Directions
The study of Optovin's structure-activity relationship has provided fundamental insights into the photochemical control of ion channel activity. The indispensable roles of the pyrrole and rhodanine moieties, coupled with the mechanism of light-induced covalent modification of TRPA1, offer a clear roadmap for the design of next-generation photoprobes. Future research will likely focus on fine-tuning the photochemical properties of Optovin analogs to achieve activation with different wavelengths of light, enhance the kinetics of activation and deactivation, and improve their in vivo stability and bioavailability. A deeper understanding of the precise chemical nature of the photo-excited intermediate will be instrumental in these efforts. The continued exploration of the SAR of Optovin and related compounds will undoubtedly fuel further innovation in chemical biology and neuroscience, providing ever more sophisticated tools to unravel the complexities of the nervous system.
References
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257–263. [Link]
-
Kokel, D., et al. (2013). Supplementary Information for: Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]
-
Zylka, M. J. (2013). A light-activated molecule for controlling pain. NIH Director's Blog. [Link]
-
Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms. Nature, 520(7548), 511–517. [Link]
-
Macpherson, L. J., et al. (2007). The pungency of garlic: activation of TRPA1 and TRPV1 in response to allicin. Current Biology, 15(10), 929-934. [Link]
-
Prober, D. A., et al. (2006). A screen for genes that regulate sleep and wakefulness in zebrafish. Science, 314(5803), 1297-1301. [Link]
-
Lam, P. Y., et al. (2017). A chemical-optogenetic system for the control of cardiac pace. Nature Communications, 8(1), 1-11. [Link]
-
Emran, F., et al. (2008). A behavioral assay to measure responsiveness of zebrafish to changes in light intensities. Journal of Visualized Experiments, (20), e923. [Link]
-
Bandell, M., et al. (2004). Noxious cold detection in mammals. Neuron, 44(5), 849-859. [Link]
-
Story, G. M., et al. (2003). ANKTM1, a TRP-like channel expressed in nociceptive neurons, is activated by cold temperatures. Cell, 112(6), 819-829. [Link]
-
Jordt, S. E., et al. (2004). Mustard oils and cannabinoids excite sensory nerve fibres through the TRP channel ANKTM1. Nature, 427(6971), 260-265. [Link]
-
Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 103(51), 19564-19568. [Link]
-
Bautista, D. M., et al. (2005). Pungent products from garlic activate the sensory ion channel TRPA1. Proceedings of the National Academy of Sciences, 102(34), 12248-12252. [Link]
-
Trevisani, M., et al. (2007). 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1. Proceedings of the National Academy of Sciences, 104(33), 13519-13524. [Link]
-
Taylor-Clark, T. E., et al. (2008). Prostaglandin-induced activation of nociceptive neurons via direct interaction with TRPA1. Molecular Pharmacology, 73(2), 274-281. [Link]
-
Bräunlich, K., et al. (2013). The Janus face of the TRPA1 channel in pain. Pflügers Archiv-European Journal of Physiology, 465(11), 1573-1582. [Link]
-
Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1. Handbook of experimental pharmacology, 222, 583-630. [Link]
-
Nilius, B., & Appendino, G. (2013). Spices and TRP channels. Pflügers Archiv-European Journal of Physiology, 465(11), 1595-1608. [Link]
-
Vay L, et al. (2012). TRPA1 is a polyunsaturated fatty acid sensor in mammals. Journal of Biological Chemistry, 287(20), 16362-16373. [Link]
-
Eberhardt, M. J., et al. (2014). The volatile anaesthetic isoflurane and the non-volatile anaesthetic propofol have different effects on TRPA1 channels. British journal of pharmacology, 171(23), 5235-5247. [Link]
-
Tominaga, M., & Julius, D. (2009). The story of the discovery of TRP channels. The open biology journal, 2(1). [Link]
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
Reversible Covalent Modification of Cysteine Residues by Optovin
Technical Whitepaper & Application Guide
Executive Summary
Optovin represents a paradigm shift in photopharmacology, functioning as a reversible, light-activated agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] Unlike traditional optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin allows for the optical control of endogenous signaling pathways in wild-type organisms.[3]
This guide details the physicochemical mechanism of Optovin—specifically its reversible covalent modification of cysteine residues via a photochemical Michael-type addition. We provide a rigorous experimental framework for researchers to utilize Optovin in probing nociception, sensory transduction, and neural circuitry, emphasizing the critical distinction between specific covalent activation and non-specific phototoxicity.
Mechanistic Foundation: The Photochemical Switch
The core efficacy of Optovin lies in its rhodanine-based scaffold, which acts as a photo-electrophile. In the dark, the molecule is inert toward the target cysteines. Upon irradiation with violet light (405–415 nm), it enters a reactive excited state capable of forming a transient covalent bond.
Chemical Mechanism
The reaction is characterized by the formation of a reversible thioether adduct .
-
Excitation: Absorption of a photon (
nm) excites the rhodanine ring system. -
Electrophilic Attack: The excited state increases the electrophilicity of the exocyclic alkene (or associated carbon center), making it susceptible to nucleophilic attack by the thiolate anion (
) of specific cysteine residues on TRPA1. -
Adduct Formation: A covalent bond forms, stabilizing the channel in an "open" conformation.
-
Reversion: Upon cessation of light, the adduct is thermodynamically unstable relative to the ground state, leading to rapid hydrolysis or thermal relaxation, breaking the bond and closing the channel.
Mechanism of Action Diagram
Caption: The photocycle of Optovin. Light induces an electrophilic state that covalently captures TRPA1 cysteines. Removal of light reverses the bond, resetting the system.
Target Architecture: TRPA1 Interaction
TRPA1 is a "chemical nociceptor" rich in reactive cysteine residues, particularly in its N-terminal ankyrin repeat domain. These residues act as sensors for electrophilic irritants (e.g., mustard oil/AITC).
Key Residues
Optovin mimics the action of electrophilic agonists but with light dependence.
-
Primary Targets: Cysteines in the N-terminal cytoplasmic domain (e.g., human C621, C641, C665).
-
Validation: Mutation of these critical cysteines to serine (e.g., C621S/C641S/C665S triple mutant) abolishes Optovin sensitivity, confirming the covalent requirement.
Specificity vs. ROS
While Optovin can generate singlet oxygen (
Experimental Framework
This section outlines the protocols for synthesizing, handling, and applying Optovin in biological systems.
Compound Handling & Storage
-
Solubility: Dissolve in 100% DMSO to create a stock solution (e.g., 50 mM).
-
Light Sensitivity: CRITICAL. All handling must be performed under red light or in amber tubes.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro Electrophysiology (Patch Clamp)
Objective: Quantify light-induced currents in TRPA1-expressing HEK293 cells.
| Parameter | Specification | Notes |
| Cell Line | HEK293T or CHO | Transfected with human/mouse TRPA1. |
| Holding Potential | -60 mV | Standard physiological holding. |
| Optovin Conc. | 10 µM | Diluted in extracellular buffer immediately prior to use. |
| Light Source | 405 nm Laser/LED | Intensity: ~1–5 mW/mm². |
| Recording Mode | Whole-cell | Gap-free recording to capture rapid kinetics. |
Protocol:
-
Establish whole-cell configuration in dark conditions.
-
Perfuse extracellular buffer containing 10 µM Optovin. Monitor baseline (should be stable in dark).
-
Apply 405 nm light pulse (1–5 seconds).
-
Observation: Rapid onset of inward current (activation).
-
Reversibility Check: Terminate light. Current should decay to baseline within seconds.
-
Control: Repeat with TRPA1-deficient cells or Cys-mutant TRPA1 to confirm specificity.
In Vivo Behavioral Assay (Zebrafish)
Objective: Induce motor behavior (C-bends) in wild-type zebrafish larvae (3–5 dpf).
Workflow Diagram:
Caption: Step-by-step workflow for in vivo Optovin assays. Note that washout is optional as Optovin is reversible, but removing bulk compound reduces background absorption.
Key Steps:
-
Incubation: Treat larvae with 10 µM Optovin in E3 medium for 30–60 minutes in the dark.
-
Stimulation: Use a programmable LED array. Apply a 1-second pulse of violet light.
-
Readout: Automated tracking software (e.g., ZebraLab or custom Python scripts) detects high-velocity "startle" movements.
-
Validation: Pre-treatment with the TRPA1 antagonist HC-030031 should abolish the effect.
Data Analysis & Interpretation
When analyzing Optovin data, distinguish between bona fide TRPA1 activation and artifacts.
Quantitative Metrics
-
Latency to Onset: Time from light ON to 10% max current. (Typical: < 500 ms).
-
Deactivation Time Constant (
): Time to decay after light OFF. (Typical: 1–5 s). -
Light-Dose Response: Plot Current (
) vs. Light Intensity ( ). Expect saturation.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Irreversible Current | Phototoxicity / ROS | Reduce light intensity; add ROS scavenger (Ascorbate/DABCO). |
| High Dark Current | Ambient Light Leak | Ensure rigorous dark-room conditions; check stock purity. |
| No Response | Oxidation of Stock | Prepare fresh stock; ensure Cys residues on target are reduced (add mild TCEP if permissible). |
Future Outlook: Therapeutic Implications[1]
The "reversible covalent" mechanism of Optovin offers a template for precision analgesics . By tethering similar photoswitches to tissue-specific ligands, drug developers could create "on-demand" pain relief that is activated only at the site of injury (via local illumination), minimizing systemic side effects associated with global TRPA1 antagonists.
References
-
Kokel, D., et al. (2013).[4] "Photochemical activation of TRPA1 channels in neurons and animals." Nature Chemical Biology, 9(4), 257–263.
-
Hinman, A., et al. (2006). "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences, 103(51), 19564–19568.
-
Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines."[5][6] Nature, 445(7127), 541–545.
-
Binder, J. B., & Raines, R. T. (2008). "Olefin metathesis for chemical biology." Current Opinion in Chemical Biology, 12(6), 767-773. (Context on chemical modification).
-
Banghart, M. R., & Sabatini, B. L. (2012). "Photo-activatable neuropeptides for spatiotemporal control of opioid receptor signaling." Neuron, 73(2), 249-259. (Context on caged compounds vs reversible switches).
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optovin | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
Optovin as a Precision Tool for Interrogating Mechanosensation and Nociception Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The study of sensory biology, particularly the mechanisms underlying touch (mechanosensation) and pain (nociception), requires tools that offer high spatiotemporal precision. The discovery of Optovin, a photo-activated small molecule, has opened new avenues for the non-invasive control of endogenous sensory receptors, specifically the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This guide provides an in-depth technical overview of Optovin's mechanism of action and its application as a robust tool for studying mechanosensation and nociception, with a focus on its utility in high-throughput screening for novel analgesics.
Introduction: The Advent of Photochemical Control
Traditional methods for studying sensory pathways often rely on genetic modifications (optogenetics) or the application of chemical agonists like mustard oil or cinnamaldehyde.[2][3] While powerful, optogenetics is limited to transgenic systems, and chemical agonists often lack spatial and temporal precision.[2] Optovin circumvents these limitations by enabling light-mediated control of the endogenous TRPA1 channel in wild-type organisms.[1][2]
Discovered through a large-scale behavioral screen in zebrafish, Optovin is a small molecule that renders TRPA1-expressing neurons sensitive to light.[2] This unique property allows researchers to activate specific sensory neurons with a focused beam of light, thereby triggering and studying complex behaviors associated with mechanosensation and nociception with unprecedented accuracy.
Core Mechanism: Light-Dependent Activation of the TRPA1 Channel
The efficacy of Optovin as a research tool is rooted in its specific and reversible interaction with the TRPA1 ion channel, a well-established sensor of noxious chemical, thermal, and mechanical stimuli.[4][5][6][7]
2.1. The TRPA1 Channel: A Polymodal Nocisensor
TRPA1 is a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons, including those in the dorsal root, trigeminal, and vagal ganglia.[8][9] Its activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron and the propagation of a nerve impulse that the central nervous system interprets as pain or irritation.[10] Because of its central role in mediating inflammatory pain, neuropathic pain, and migraine, TRPA1 is a critical target for the development of new analgesic drugs.[9][10][11]
2.2. Optovin's Photochemical Gating Mechanism
Optovin functions as a photoswitchable agonist of TRPA1.[12][13] In its inactive state, it has no effect on the channel. However, upon illumination with violet or near-UV light (peak absorbance ~415 nm), Optovin undergoes a photochemical reaction.[2][14] This light-activated form of Optovin then interacts with redox-sensitive cysteine residues within the N-terminal domain of the TRPA1 channel.[1][2][12][15] This interaction is believed to involve a reversible covalent bond, which induces a conformational change in the channel, causing it to open.[2] The action is reversible; once the light source is removed, the molecule reverts to its inactive state, and the channel closes.[2][16]
This mechanism provides two key experimental advantages:
-
Spatiotemporal Precision : Researchers can activate TRPA1 channels only in the illuminated area and for the precise duration of the light stimulus.
-
Reversibility : The same population of neurons can be stimulated repeatedly without causing long-term desensitization, allowing for robust and reproducible experimental designs.[2][14]
Experimental Applications in Sensory Biology
Optovin's precise control over TRPA1 makes it an invaluable tool for dissecting the neural circuits of mechanosensation and nociception, particularly in high-throughput-compatible model organisms like zebrafish.[17][18][19]
3.1. Probing Nociceptive Pathways
Optovin allows for the direct and targeted activation of nociceptive neurons. In zebrafish larvae, which are transparent and genetically tractable, this enables the real-time visualization of neural activity alongside quantifiable behavioral outputs.[19] Light-induced activation of TRPA1-expressing sensory neurons in Optovin-treated larvae elicits robust and reproducible nocifensive behaviors, such as a rapid "C-bend" escape response followed by swimming.[16]
| Parameter | Value | Model System | Reference |
| Effective Concentration (EC₅₀) | ~2 µM | Zebrafish Larvae | [13][14] |
| Effective Wavelength | 387-415 nm (Violet) | Zebrafish Larvae | [2][14] |
| Ineffective Wavelengths | >485 nm (Blue, Green) | Zebrafish Larvae | [14] |
| Minimum Light Intensity | >1.6 µW/mm² | Zebrafish Larvae | [14] |
| Typical Behavioral Response | C-bend, Swimming Bursts | Zebrafish Larvae | [16] |
| Responsive Mammalian Cells | 33% of Dorsal Root Ganglia (DRG) Neurons | Mouse | [2][13] |
3.2. Standard Protocol: Zebrafish Larval Photomotor Response (PMR) Assay for Nociception
This protocol describes a self-validating system to induce and quantify nocifensive behavior.
-
Animal Preparation : Use 3-6 days post-fertilization (dpf) zebrafish larvae. Array larvae individually in a 96-well optical bottom plate containing embryo medium.
-
Optovin Incubation : Prepare a stock solution of Optovin in DMSO. Dilute to a final working concentration of 5-10 µM in the embryo medium. Incubate the larvae in the Optovin solution for 1 hour in the dark at 28°C. Include a vehicle control group (e.g., 1% DMSO).
-
Acclimation : Place the 96-well plate into an automated behavioral tracking instrument. Allow larvae to acclimate for at least 5 minutes in darkness.
-
Light Stimulation : Deliver a precise pulse of violet light (e.g., 410 nm, 100 ms duration) to the wells.[20]
-
Behavioral Recording : Record larval movement using a high-speed camera with infrared illumination for at least 10 seconds before and 30 seconds after the light stimulus.
-
Data Analysis : Quantify the total distance moved or changes in activity before and after the stimulus. A significant increase in motor activity post-stimulus in the Optovin-treated group compared to the control group indicates a successful nocifensive response.[21]
3.3. Investigating Mechanosensation
The role of TRPA1 in mechanosensation is an active area of research.[5][7] Studies on TRPA1-deficient mice have revealed significant deficits in the firing rates of C-fiber and Aδ-fiber mechanonociceptors in response to mechanical force.[7] Optovin can be used to investigate the functional consequences of activating these polymodal neurons. By selectively stimulating TRPA1-expressing neurons that are also mechanosensitive, researchers can dissect the contribution of TRPA1 activation to the overall mechanosensory circuit and determine how this specific neuronal population encodes and transmits mechanical information.
Utility in Drug Discovery and Development
The development of novel, non-opioid analgesics is a major goal in pharmacology.[22] TRPA1 antagonists are a promising class of such drugs.[11] Optovin-based assays provide a powerful, high-throughput platform for screening chemical libraries to identify novel TRPA1 inhibitors.
The logic is straightforward: a compound that prevents the Optovin-induced, light-mediated activation of TRPA1 is a potential antagonist. The zebrafish larval PMR assay is ideally suited for this purpose.
This screening paradigm is a self-validating system. A positive "hit" is a compound that specifically blocks the light-induced behavioral response in Optovin-treated animals without causing general toxicity or sedation (which can be checked with other behavioral assays). This provides a high degree of confidence that the compound's mechanism of action involves the TRPA1 pathway.
Conclusion and Future Directions
Optovin represents a significant advancement in chemical biology, providing a bridge between classical pharmacology and optogenetics. Its ability to confer light sensitivity onto the endogenous TRPA1 channel offers researchers a powerful, reversible, and high-precision method for studying sensory pathways. For drug development professionals, Optovin-based assays offer a robust and scalable platform for discovering novel TRPA1 modulators for pain management.[23][24] Future work may focus on developing Optovin analogs with different spectral properties or kinetic profiles, further expanding the chemo-optogenetic toolkit for neuroscience and pharmacology.
References
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]
-
Lambert, T., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9400. [Link]
-
Cazé, R. D., et al. (2017). Dendrites enable a robust mechanism for neuronal stimulus selectivity. bioRxiv. [Link]
-
Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]
-
Lam, P. Y., et al. (2017). A high-conductance chemo-optogenetic system based on the vertebrate channel Trpa1b. ResearchGate. [Link]
-
Wee, C. L., et al. (2020). Zebrafish oxytocin neurons drive nocifensive behavior via brainstem premotor targets. PubMed Central. [Link]
-
MDPI. (2022). Transient Receptor Potential Ankyrin 1. Encyclopedia. [Link]
-
Nersesyan, Y., et al. (2017). Oxytocin modulates nociception as an agonist of pain-sensing TRPV1. PubMed Central. [Link]
-
Carr, F. B., & Zachariou, V. (2014). Nociception and pain: lessons from optogenetics. Frontiers in Behavioral Neuroscience, 8, 69. [Link]
-
Zygmunt, P. M., & Högestätt, E. D. (2006). TRPA1: A Sensory Channel of Many Talents. NCBI Bookshelf. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]
-
Lopez-Bellido, R., & Taylor, M. (2015). The zebrafish as a model for nociception studies. PubMed. [Link]
-
Brierley, S. M., et al. (2009). The ion channel TRPA1 is required for normal mechanosensation and is modulated by algesic stimuli. Gastroenterology, 137(6), 2084-2095.e3. [Link]
-
Brown, W., & Porreca, F. (2003). Drug Discovery and Development for Pain. NCBI Bookshelf. [Link]
-
Kim, D., & Cavanaugh, E. J. (2008). TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? PubMed Central. [Link]
-
Carr, F. B., & Zachariou, V. (2014). Nociception and pain: lessons from optogenetics. Frontiers. [Link]
-
de Abreu, M. S. (2019). Establishing the zebrafish as a model to study the genetics of nociception. UCL Discovery. [Link]
-
Zhao, J., et al. (2022). Inflammation—the role of TRPA1 channel. Frontiers in Immunology, 13, 991833. [Link]
-
Kwan, K. Y., et al. (2009). TRPA1 Modulates Mechanotransduction in Cutaneous Sensory Neurons. Journal of Neuroscience, 29(15), 4808-4819. [Link]
-
Cattaruzza, F., et al. (2010). Transient receptor potential ankyrin-1 has a major role in mediating visceral pain in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 298(1), G81-G91. [Link]
-
Koivisto, A., et al. (2022). TRPA1 Antagonists for Pain Relief. MDPI. [Link]
-
Aurora Scientific. (2024). Going to Great Pains: Breakthroughs in Nociception Research. Aurora Scientific. [Link]
-
Steenbergen, P. J., & Bardine, N. (2021). Current Methods to Investigate Nociception and Pain in Zebrafish. Frontiers in Pain Research, 2, 740921. [Link]
-
Bountra, C., et al. (2007). The discovery and development of analgesics: new mechanisms, new modalities. Journal of the Royal Society of Medicine, 100(Suppl 48), 10-18. [Link]
-
Arnold, L. A. (n.d.). Development of New Analgesics for Neuropathic pain. UW-Milwaukee. [Link]
-
NC3Rs. (n.d.). The detection, assessment and alleviation of pain in laboratory zebrafish. NC3Rs. [Link]
-
Meents, J. E., & Jankowski, M. P. (2019). Optogenetic and Chemogenic Control of Pain Signaling: Molecular Markers. MDPI. [Link]
-
Nativi, C., et al. (2013). The TRPA1 Channel in Inflammatory and Neuropathic Pain and Migraine. Pain, 154(11), 2230-2238. [Link]
-
Sneddon, L. (2023). Pain assessment, anaesthesia and analgesia in zebrafish. YouTube. [Link]
-
Corder, G., et al. (2018). TRPV1 regulates opioid analgesia during inflammation. bioRxiv. [Link]
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nociception and pain: lessons from optogenetics [frontiersin.org]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The ion channel TRPA1 is required for normal mechanosensation and is modulated by algesic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1: The Central Molecule for Chemical Sensing in Pain Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The TRPA1 channel in inflammatory and neuropathic pain and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]
- 17. The zebrafish as a model for nociception studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Frontiers | Current Methods to Investigate Nociception and Pain in Zebrafish [frontiersin.org]
- 20. Zebrafish oxytocin neurons drive nocifensive behavior via brainstem premotor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of New Analgesics for Neuropathic pain - Milwaukee Institute for Drug Discovery [uwm.edu]
- 23. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optovin-Mediated Optical Cardiac Pacing and Arrhythmia Modeling
Abstract
This guide details the application of Optovin , a reversible, photo-switchable small molecule, for high-precision control of cardiac rhythmicity. Unlike traditional optogenetics, which strictly requires viral gene delivery of microbial opsins, Optovin functions as a photopharmacological ligand for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1][2] This note provides a comprehensive workflow for using Optovin to induce optical pacing and model arrhythmias in zebrafish (Danio rerio) and induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). We focus on the mechanistic grounding, experimental protocols, and critical troubleshooting steps required to validate this system in cardiovascular drug discovery and basic physiology research.
Introduction: The Photopharmacological Advantage
Cardiovascular research has long relied on electrical stimulation for pacing, which lacks cell-type specificity and spatial resolution. While optogenetics offers a solution, the requirement for genetic manipulation (e.g., Channelrhodopsin-2 expression) can be a barrier in certain translational models.
Optovin bridges this gap. It is a rhodanine-based small molecule that renders TRPA1 channels light-sensitive.[3] Upon exposure to violet light (387–410 nm), Optovin undergoes a photochemical reaction, binding reversibly to TRPA1 and inducing cation influx (
Key Advantages:
-
Reversibility: Activation ceases milliseconds to seconds after light extinction.
-
Tunability: Pacing frequency is directly controlled by light pulse frequency.
-
Chemical Genetics: Can be applied to any system expressing TRPA1 (endogenous or transgenic).
Mechanism of Action
The efficacy of Optovin relies on the specific photo-activation of the TRPA1 channel.[4][5] TRPA1 is a non-selective cation channel implicated in mechanosensation and nociception.
-
Resting State: In the dark, Optovin exists in an inactive configuration and does not bind TRPA1 with high affinity.
-
Photo-excitation: Illumination with violet light (405 nm) excites the rhodanine ring of Optovin.
-
Channel Binding: The excited Optovin interacts with redox-sensitive cysteine residues on the TRPA1 channel (likely via a reversible thioether linkage).
-
Depolarization: This interaction opens the channel pore, allowing massive influx of
and . In cardiomyocytes (expressing TRPA1), this influx depolarizes the membrane potential ( ) to the threshold, triggering an Action Potential (AP). -
Relaxation: Removal of light reverses the binding, closing the channel and allowing repolarization.
Visualization: Optovin Signaling Pathway[6]
Caption: Figure 1. Mechanism of Optovin-mediated cardiac depolarization. 405 nm light triggers Optovin to bind and open TRPA1 channels, driving depolarization.
Application: In Vivo Cardiac Pacing (Zebrafish)[5][7]
This protocol describes the use of Optovin to pace the heart of zebrafish larvae.[5] Note: While wild-type zebrafish express TRPA1 in sensory neurons (inducing motor reflexes), precise cardiac pacing is best achieved in lines expressing TRPA1 specifically in cardiomyocytes (e.g., Tg(cmlc2:TRPA1)), or by leveraging developmental windows where endogenous expression permits.
Experimental Setup
| Component | Specification | Notes |
| Model Organism | Zebrafish larvae (2–5 days post-fertilization) | Pigmentation mutants (casper) are preferred for optical clarity. |
| Compound | Optovin (Stock: 10–50 mM in DMSO) | Store at -20°C in dark. |
| Light Source | 405 nm Laser or High-Power LED | Intensity > 1.6 µW/mm². |
| Microscope | Epifluorescence or Confocal | Equipped with high-speed camera (>100 fps). |
| Medium | E3 Embryo Medium | Standard zebrafish buffer. |
Protocol: Optical Pacing
Step 1: Reagent Preparation
-
Thaw Optovin stock solution (50 mM in DMSO).
-
Prepare Working Solution (10 µM) : Dilute stock 1:5000 in E3 medium.
-
Critical: Minimize light exposure during preparation to prevent premature photo-degradation.
-
Control: Prepare a vehicle control (0.02% DMSO in E3).
-
Step 2: Sample Preparation
-
Anesthetize larvae with Tricaine (MS-222) if immobilization is required (optional if embedding).
-
Embed larvae in 1% low-melting-point agarose on a glass-bottom dish.
-
Add 10 µM Optovin Working Solution to the dish, covering the agarose.
-
Incubate for 5–10 minutes in the dark to allow tissue penetration.
Step 3: Optical Stimulation [5]
-
Position the heart (atrium or ventricle) in the field of view.
-
Basal Recording: Record 10s of heart activity in the dark (using IR illumination if possible) to establish baseline heart rate.
-
Pacing Protocol:
-
Set 405 nm light source to pulse mode.
-
Pulse Width: 10–50 ms.
-
Frequency: Set to 10–20% above the intrinsic heart rate (e.g., if intrinsic is 2 Hz, pace at 2.5 Hz).
-
-
Acquisition: Capture video during stimulation. Observe 1:1 capture (one beat per light pulse).
Step 4: Washout (Validation)
-
Remove Optovin solution.
-
Wash 3x with fresh E3 medium.
-
Confirm loss of light sensitivity (heart rate should return to intrinsic rhythm and become unresponsive to light).
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for in vivo optical pacing of zebrafish hearts using Optovin.
Application: Arrhythmia Modeling
Optovin can be used to induce arrhythmias to screen for anti-arrhythmic drugs. By pacing the heart at frequencies far exceeding its refractory period, or by applying continuous illumination, researchers can induce specific pathologies.
Induction Protocols
-
Tachycardia: Pace at 150–200% of intrinsic rate.
-
2:1 Block / Wenckebach: Pace at frequencies where the AV node cannot conduct every impulse.
-
Fibrillation-like Activity: Apply continuous (non-pulsed) 405 nm light for 5–10 seconds. This causes sustained depolarization and calcium overload, leading to irregular, chaotic contractions.
Drug Screening Workflow
-
Induce arrhythmia (e.g., Tachycardia) using Optovin + Light.
-
Perfuse candidate anti-arrhythmic drug (e.g., Amiodarone).
-
Measure the time/dosage required to restore 1:1 capture or return to sinus rhythm despite optical stimulation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Response to Light | Wrong Wavelength | Ensure source is 405 nm (Violet). 488 nm (Blue) or 561 nm (Green) will not activate Optovin. |
| Low Concentration | Increase Optovin to 20–50 µM (monitor for toxicity). | |
| Lack of TRPA1 | Confirm TRPA1 expression in the target tissue (use transgenic line if endogenous levels are insufficient). | |
| Toxicity / Death | DMSO Toxicity | Ensure final DMSO concentration is < 1%. |
| Phototoxicity | Reduce laser power; use pulsed light instead of continuous illumination. | |
| Leaky Activation | Ambient Light | Perform incubation and handling in a dark room or under red light. |
| Loss of Capture | Desensitization | TRPA1 can desensitize upon prolonged calcium influx. Allow 2–5 min rest intervals between pacing trains. |
References
-
Kokel, D. et al. (2013).[5][6] Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology.
-
Lam, C.K. et al. (2017).[5] A high-conductance chemo-optogenetic system based on the vertebrate channel Trpa1b. Nature Communications.
-
Nussinovitch, U. & Gepstein, L. (2015).[7] Optogenetics for in vivo cardiac pacing and resynchronization therapies. Nature Biotechnology.[7]
-
Arrenberg, A.B. et al. (2010). Optogenetic control of cardiac function in aging Drosophila. Science.
-
Zhu, S. et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv.
Disclaimer: This protocol is for research purposes only. Optovin is not approved for human clinical use.
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.uj.ac.za [pure.uj.ac.za]
- 3. biorxiv.org [biorxiv.org]
- 4. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optogenetics for in vivo cardiac pacing and resynchronization therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optical Control of Endogenous TRPA1 Channels Using Optovin
Abstract & Introduction
This application note details the protocol for using Optovin , a reversible, photo-switchable small molecule agonist for the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel.[1] Unlike optogenetics, which requires the genetic expression of exogenous opsins (e.g., Channelrhodopsin), Optovin enables optical control of endogenous signaling pathways in wild-type animals.[2]
Upon exposure to violet light (~405 nm), Optovin undergoes a photochemical reaction that increases its affinity for TRPA1, specifically interacting with redox-sensitive cysteine residues.[1] This triggers rapid calcium influx and nociceptive motor responses (e.g., escape behaviors) in freely moving animals. This protocol is optimized for behavioral profiling in zebrafish larvae (3–5 dpf) but is adaptable to other systems expressing TRPA1.
Mechanism of Action
Optovin functions through optopharmacology , bridging the gap between small-molecule drugs and optical stimulation.
-
Resting State: In the dark or under long-wavelength light (>500 nm), Optovin exists in an inactive state with low affinity for TRPA1.
-
Photoactivation: Illumination with violet light (405 nm) induces a photochemical change (likely photoisomerization or transient radical formation) in the rhodanine ring of Optovin.
-
Channel Gating: The activated Optovin interacts with cysteine residues in the N-terminal cytoplasmic domain of the TRPA1 channel.
-
Depolarization: TRPA1 opens, allowing cation (
, ) influx, leading to neuronal depolarization and acute behavioral excitation. -
Reversibility: Upon cessation of light, the compound relaxes to its inactive state, closing the channel.
Pathway Visualization
Figure 1: Signal transduction pathway of Optovin-mediated TRPA1 activation. Violet light triggers the transition to the active state, gating the channel and inducing neuronal firing.
Materials & Preparation
Reagents
-
Optovin: (Commercial sources available, or synthesized per Kokel et al., 2013).
-
Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Media: E3 Embryo Medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).
Stock Solution Protocol
Optovin has limited aqueous solubility and must be dissolved in DMSO first.
-
Weighing: Weigh Optovin powder in a light-protected environment (amber vials recommended).
-
Solubilization: Dissolve in 100% DMSO to create a 10 mM - 15 mM Stock Solution .
-
Note: Sonicate briefly if necessary.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C, protected from light. Stable for months.
Working Solution (10 µM)
Prepare fresh on the day of the experiment.
-
Dilute the Stock Solution 1:1000 (or 1:1500) into E3 medium to achieve a final concentration of 10 µM .
-
Critical: The final DMSO concentration must be
(v/v) to avoid vehicle toxicity or behavioral artifacts.
Experimental Protocol: Zebrafish Behavioral Assay
This protocol describes the assessment of nociceptive motor responses in 3–5 days post-fertilization (dpf) zebrafish larvae.
Step 1: Subject Preparation
-
Collect wild-type zebrafish embryos.
-
Raise in E3 medium at 28.5°C on a 14h/10h light/dark cycle.
-
At 3–5 dpf, larvae are robust enough for behavioral tracking.
Step 2: Loading
-
Transfer larvae into a multi-well plate (e.g., 96-well square well plate), one larva per well.
-
Remove excess E3 media, leaving ~100 µL.
-
Add 100 µL of 20 µM Optovin (2x) to each well to reach a final concentration of 10 µM .
-
Control Group: Add equivalent volume of DMSO vehicle (final concentration matching the Optovin group, e.g., 0.1%).
-
Incubation: Incubate for 1 hour in the dark at room temperature (or 28°C).
-
Why? This ensures tissue penetration and equilibrium binding.
-
Step 3: Optical Setup & Stimulation
-
Camera: High-speed IR-sensitive camera (e.g., 30–60 fps).
-
Illumination (Background): Infrared (IR) LED backlight (850 nm or 940 nm) for imaging (Optovin is insensitive to IR).
-
Stimulation Light: 405 nm (Violet) LED or Laser.
-
Intensity: >1.6 µW/mm² (typically 2–5 µW/mm² ensures saturation).
-
Pulse Duration: 100 ms to 1 second is sufficient for acute startle; 5–10 seconds for sustained agitation.
-
Step 4: Acquisition Workflow
Figure 2: Step-by-step workflow for the Optovin behavioral assay.
Data Analysis & Interpretation
Quantification Method: Motion Index
Since the response is a rapid motor burst, "Pixel Difference" or "Motion Index" is the standard metric.
-
Frame Subtraction: Calculate the absolute difference in pixel intensity between consecutive frames (
and ). -
Thresholding: Apply a threshold to remove camera noise.
-
Summation: Sum the changed pixels to get a "Motion Score" for each frame.
Expected Results
| Parameter | Optovin Group (10 µM) | Vehicle Control (DMSO) | TRPA1 Mutant (-/-) |
| Baseline Activity | Low / Quiescent | Low / Quiescent | Low / Quiescent |
| Response to 405 nm | High (Violent rolling/swimming) | None / Startle only if light is too bright | None (Validates specificity) |
| Latency | < 100 ms | N/A | N/A |
| Reversibility | Returns to baseline < 5s post-pulse | N/A | N/A |
Troubleshooting
-
No Response:
-
Check Light Wavelength: Must be violet (405 nm). Blue (470-490 nm) is ineffective.[3]
-
Check Intensity: Ensure power density is
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Check Age: 3 dpf is optimal; older larvae may require higher concentrations due to skin thickness.
-
-
High Background Activity:
-
Ensure larvae are acclimated to the dark for at least 10 minutes before recording.
-
Check temperature (overheating causes hyperactivity).
-
References
-
Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[3][4] Nature Chemical Biology, 9(4), 257–263.[2]
-
Lam, P. Y., et al. (2017). "Optical control of cardiac function with a photoswitchable drug." Nature Communications, 8, 1–9. (Demonstrates Optovin use in cardiac pacing).
-
Binder, M. P., et al. (2020). "Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish." bioRxiv. (Detailed screening protocols).
Sources
Troubleshooting & Optimization
Dealing with low signal-to-noise ratio in Optovin experiments
This guide serves as a technical support center for researchers utilizing Optovin , a reversible, photoactivatable agonist of the TRPA1 channel. It is designed to troubleshoot the specific challenge of Low Signal-to-Noise Ratio (SNR) in in vivo and in vitro experiments.
Topic: Dealing with Low Signal-to-Noise Ratio (SNR) in Optovin Experiments Role: Senior Application Scientist Status: Operational
System Overview & Mechanism of Action
To troubleshoot SNR effectively, one must understand the causality of the signal. Optovin is not a traditional "caged" compound; it is a photoreactive ligand .
-
The Signal: Violet light (380–415 nm) excites the rhodanine ring of Optovin, enabling it to form a transient, reversible covalent bond with specific cysteine residues (C621, C633, C856) on the TRPA1 channel. This opens the channel, causing cation influx (Ca²⁺, Na⁺) and depolarization.
-
The Noise: Non-specific autofluorescence, motion artifacts, spontaneous channel activity, or phototoxicity from excessive UV/violet illumination.
Mechanism Diagram
The following diagram illustrates the reversible photoactivation cycle. Understanding this kinetics is crucial for timing your imaging frames.
Figure 1: The Optovin photocycle.[1][2] Signal generation requires the simultaneous presence of Optovin, TRPA1, and 405 nm photons.
Critical Parameters for Signal Optimization
Before troubleshooting, verify your parameters against this validated standard. Deviations here are the most common cause of low SNR.
| Parameter | Validated Standard | Why? (Causality) |
| Excitation Wavelength | 387 nm – 415 nm (Peak ~405 nm) | The rhodanine ring absorbance peak matches this energy. Blue light (488 nm) is insufficient for activation but safe for imaging (e.g., GCaMP). |
| Concentration | 2 µM (EC50) – 10 µM | < 2 µM yields insufficient channel occupancy. > 15 µM increases background absorbance and potential toxicity. |
| Light Intensity | > 1.6 µW/mm² | Below this threshold, the rate of photoactivation cannot overcome the rate of thermal relaxation (channel closing). |
| Washout Protocol | DO NOT WASH OUT | Optovin is a diffusive ligand. It must be present in the bath during illumination. Washing it away removes the "ammo." |
| Solvent | DMSO (< 1% final) | Optovin is hydrophobic. Inadequate solubility leads to precipitation and zero signal. |
Troubleshooting Guide (Q&A)
Category A: "I see NO signal at all." (Signal = 0)
Q1: I incubated my sample with Optovin, washed it 3 times, and then illuminated. Why is there no response? Diagnosis: Protocol Error (Washout). Explanation: Unlike photoswitchable tethered ligands (PTLs) that covalently attach to the cell surface permanently, Optovin's covalent bond is transient and light-dependent. It requires the free compound to be in equilibrium with the receptor. Fix: Incubate with 10 µM Optovin and leave it in the imaging buffer during the experiment. Do not wash.
Q2: I am using a standard GFP filter cube (470/40 nm excitation). Why isn't it working? Diagnosis: Excitation Mismatch. Explanation: Optovin requires violet light (near UV). 470 nm (Blue) is too low-energy to drive the specific photochemical reaction efficiently. In fact, this is a feature: it allows you to image GFP/GCaMP signals using blue light without constantly activating the channel. Fix: You must use a 405 nm laser diode or a specific UV/Violet LED filter set (e.g., DAPI filter) to trigger the response.
Q3: My stock solution turned cloudy. Is it still good? Diagnosis: Precipitation/Degradation. Explanation: Optovin is a rhodanine derivative and can be sensitive to hydrolysis or precipitation in aqueous buffers over time. Fix: Prepare fresh stock in 100% DMSO (anhydrous). Dilute into the aqueous buffer immediately before the experiment. If the final solution is cloudy, the effective concentration is unknown.
Category B: "The signal is too weak or noisy." (Low SNR)
Q4: I see a response, but the background fluorescence fluctuates wildly. Diagnosis: Motion Artifacts. Explanation: Optovin activation (TRPA1) often triggers pain/escape reflexes in model organisms (e.g., zebrafish). If the animal moves, the change in fluorescence (ΔF) is dominated by motion, not calcium flux. Fix:
-
Ratiometric Imaging: Use a structural marker (e.g., dsRed or tdTomato) alongside your calcium indicator (GCaMP). Calculate the ratio (Green/Red) to cancel out motion artifacts.
-
Immobilization: Ensure proper embedding (low-melt agarose) or use α-bungarotoxin (if studying sensory neurons without motor output).
Q5: The response is strong at first but disappears after 2-3 pulses. Diagnosis: Desensitization or Photobleaching. Explanation: TRPA1 is a calcium-permeable channel. Massive Ca²⁺ influx can lead to calcium-dependent desensitization of the channel or depletion of the electrochemical gradient. Alternatively, high-intensity UV light may bleach the Optovin or the fluorophore. Fix:
-
Increase Inter-Stimulus Interval (ISI): Allow >30 seconds between pulses for channel recovery.
-
Reduce Pulse Width: Use short pulses (100–500 ms) instead of continuous illumination. Optovin activation is rapid; you don't need seconds of light to open the channel.
Q6: I am using 405 nm light, but the background of my image lights up, obscuring the cells. Diagnosis: Autofluorescence / Bleed-through. Explanation: 405 nm light excites many endogenous molecules (NADH, flavins) and can bleed into the Green (GFP) channel if filters are not strict. Fix:
-
Narrow Bandpass Filters: Ensure your emission filter for GCaMP strictly excludes 405 nm light.
-
Background Subtraction: Acquire a "pre-stimulus" baseline image and subtract this digitally from the "stimulus" frames.
Validated Workflow for High-SNR Experiments
Use this logic flow to design your next experiment.
Figure 2: Decision tree for diagnosing signal loss in Optovin-mediated TRPA1 activation.
References
-
Kokel, D. et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals.[1][3][4][5] Nature Chemical Biology, 9(4), 257–263. Link
- Core Reference: Establishes the 405 nm activation requirement, the cysteine-modification mechanism, and the reversibility of the compound.
-
Bindocci, E. et al. (2017). A biologist's checklist for calcium imaging and optogenetic analysis. FocalPlane. Link
- Support Reference: Provides general strategies for handling SNR issues in calcium imaging, including ratiometric normalization (GCaMP/tdTom
-
Vertex Pharmaceuticals. (2020).[5] Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish.[1][3] bioRxiv. Link
- Support Reference: Validates the specificity of Optovin compared to other rhodanine compounds and confirms the lack of activity
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. biorxiv.org [biorxiv.org]
Optovin Experiment Troubleshooting Guide: From Reagents to Results
Welcome to the technical support center for Optovin-based experiments. As researchers and drug development professionals, we understand that an unexpected experimental outcome can be both frustrating and time-consuming. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues you may encounter with your Optovin experiments. We will move beyond simple checklists to explain the causality behind each step, ensuring your protocols are robust and your results are reliable.
Part 1: Fundamental Checks - Reagent and Setup Integrity
Before delving into complex biological variables, it is crucial to validate the core components of your experiment. Issues with reagent preparation or the experimental environment are the most common sources of failure.
Q1: I'm not seeing the expected photo-activated response. What is the underlying mechanism of Optovin and how does it dictate my experimental setup?
A1: Understanding Optovin's mechanism is the first step in troubleshooting. Optovin is not a conventional agonist; it is a photoactivated TRPA1 ligand .[1] This means its activity is entirely dependent on light.
Here’s the core mechanism:
-
Inactive State: In the absence of light, Optovin is largely inert and does not activate the TRPA1 channel.
-
Photoactivation: When exposed to light of a specific wavelength (typically violet or blue), Optovin undergoes a photochemical reaction.[2][3] This process generates singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[3]
-
Channel Gating: The photo-excited Optovin, likely via the generated singlet oxygen, interacts with and modifies redox-sensitive cysteine residues on the TRPA1 ion channel.[3][4] This interaction causes the channel to open.
-
Neuronal Activation: The opening of the TRPA1 channel allows an influx of cations (like Ca²⁺ and Na⁺), leading to depolarization and activation of the neuron.[5]
-
Reversibility: The effect is reversible, meaning the channel closes after the light stimulus is removed and the photo-activated product dissipates.[1][6]
This mechanism directly informs your experimental design. A failure can occur at any of these steps. For example, if the light source is incorrect (wrong wavelength) or too weak, the photochemical reaction will not occur, and the experiment will fail regardless of how perfectly everything else is set up.
Caption: Mechanism of Optovin action and key points of experimental failure.
Q2: My Optovin working solution has visible precipitates. Is this normal and how should I prepare my stock and working solutions?
A2: No, visible precipitates in your working solution are a critical issue. Optovin must be fully dissolved to be active. If the compound has crashed out of solution, its effective concentration is unknown and likely far too low to elicit a response.
Solubility is Key: Optovin is highly soluble in DMSO but has poor aqueous solubility.[7] Therefore, preparing a stable working solution in aqueous media (like saline or cell culture media) requires a specific protocol. If precipitation occurs, sonication or gentle warming can be used to aid dissolution.[1]
1. Preparing a High-Concentration DMSO Stock (e.g., 50 mM):
-
Start with high-quality, anhydrous DMSO.
-
Weigh out the required amount of Optovin powder.
-
Add the DMSO to the powder and vortex thoroughly until fully dissolved. Sonication in a water bath for 5-10 minutes can assist dissolution.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Preparing an In Vivo Working Solution (Example for Zebrafish): This protocol is adapted from common formulation methods for hydrophobic compounds.[1][7]
-
Step 1: Begin with your DMSO stock solution.
-
Step 2: In a separate tube, add the required volume of PEG300.
-
Step 3: Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Step 4: Add Tween-80 and mix again until the solution is clear.
-
Step 5: Slowly add the final vehicle (e.g., saline or E3 medium for zebrafish) dropwise while vortexing to prevent precipitation.
| Component | Example Formulation 1[1] | Example Formulation 2[7] | Purpose |
| DMSO | 10% | 10% | Primary solvent for Optovin |
| PEG300 | 40% | 40% | Co-solvent, improves solubility |
| Tween-80 | 5% | 5% | Surfactant, prevents aggregation |
| Saline / Aqueous Buffer | 45% | 45% | Final vehicle |
| Final Concentration | ≥ 2.5 mg/mL (7.93 mM) | 2 mg/mL (6.34 mM) | Target working concentration |
Trustworthiness Check: Always prepare a vehicle-only control solution using the exact same procedure to ensure that the solvent mixture itself does not cause any biological effects.
Q3: What concentration of Optovin should I be using? Could my concentration be too low or too high?
A3: Yes, the concentration is critical. The effective concentration of Optovin is narrow and system-dependent.
-
Too Low: You will not see a response because not enough TRPA1 channels are being activated.
-
Too High: You risk observing off-target effects or, more commonly, significant phototoxicity, which can lead to cell death and a lack of a specific behavioral response.[2]
A dose-response curve is essential to determine the optimal concentration for your specific model and endpoint.
| Parameter | Value | System | Reference |
| EC₅₀ | ~2 µM | Zebrafish Larvae (Motor Behavior) | [6] |
| Typical Working Range | 1 - 10 µM | In vivo (Zebrafish, Mice) | [1] |
| In Vitro Testing | 10 µM | Transfected HEK293 Cells | [3] |
Recommendation: Start with a concentration in the 2-5 µM range for initial experiments in zebrafish. If you see no response, verify your light source and reagent prep before increasing the concentration. If you observe high mortality, decrease the concentration.
Part 2: Troubleshooting the Light Stimulus
The "opto" in Optovin is non-negotiable. Incorrect light delivery is as common a failure point as incorrect reagent preparation.
Q4: I have confirmed my Optovin solution is correct, but I'm still not seeing a response. What aspects of the light stimulation should I check?
A4: There are four critical parameters for light stimulation: wavelength, intensity, duration, and delivery.
-
Wavelength: Optovin is primarily activated by light in the violet-to-blue spectrum.[2] A common mistake is using a standard "white light" or a GFP filter set (~488nm), which may be on the edge of the activation spectrum and provide insufficient energy.
-
Intensity (Irradiance): The light must be powerful enough to initiate the photochemical reaction. A behavioral response in zebrafish is typically elicited at intensities greater than 1.6 µW/mm².[6] Below this threshold, the response will be weak or absent.
-
Actionable Step: Use a power meter to measure the light intensity at the sample plane. Do not rely on the manufacturer's stated output of the LED or laser, as power is lost through fiber optics and lenses.[8]
-
-
Duration: The stimulus duration can affect the response magnitude. For behavioral assays, stimuli can range from a 1-second pulse to several minutes of continuous light.[2][6] If you are not seeing a response with a short pulse, try a longer duration (e.g., 30-60 seconds) to ensure sufficient photon delivery.
-
Delivery: How the light reaches the sample is crucial.
-
For microscopy: Ensure the correct objective is used and that the light path is properly aligned.
-
For in vivo animal studies: Light scattering in tissue is a significant factor.[8] The light source must be positioned close to the area of interest. For deep tissue applications, an implanted fiber optic cannula is often necessary.[8]
-
Q5: I'm observing high mortality or abnormal behavior in my samples after light exposure. How can I diagnose and mitigate phototoxicity?
A5: This is a strong indicator of phototoxicity, which occurs when the combination of high Optovin concentration and/or high light intensity leads to excessive ROS production and cell damage. Optovin has been noted to have a trend towards phototoxicity, particularly with violet wavelengths.[2]
Mitigation Strategies:
-
Reduce Optovin Concentration: This is the most effective first step. Perform a toxicity curve to find the maximum tolerated concentration in your system.
-
Reduce Light Intensity/Duration: Use the minimum light intensity and duration required to elicit a specific, reproducible response.
-
Change Wavelength: While less effective, switching from violet to blue light might slightly reduce toxicity in some systems, as the energy per photon is lower.
-
Implement Control Groups: This is essential for diagnosis.
Part 3: Experimental Workflow & Essential Controls
A robust experimental design with proper controls is the only way to generate trustworthy data.
Caption: A decision tree for systematically troubleshooting Optovin experiments.
Q7: I see a response, but it's weak or highly variable between samples. What could be the issue?
A7: Weak or inconsistent responses, assuming your core parameters are correct, often point to subtle variations in protocol execution or biological heterogeneity.
-
Uneven Light Illumination: Ensure the light source provides uniform illumination across the entire sample or plate. A focused laser spot will only activate a small region.
-
Inconsistent Incubation: Ensure all samples are incubated with Optovin for the same duration and at the same temperature.
-
Biological Variability: The expression level of TRPA1 can vary between individual animals or cells. This is a biological reality, but you can minimize its impact by increasing your sample size (N) and using age-matched subjects.
-
Residual Effects: If you are performing repeated stimulations, ensure there is a sufficient recovery period between light pulses. Residual photocurrents or channel desensitization from a previous trial can impact the next one. [10][11]
Q8: How can I be sure my observed effect isn't an off-target artifact?
A8: This is where rigorous controls become paramount. While Optovin has been shown to be selective for TRPA1 over other channels like TRPV1 and TRPM8, and does not show significant activity at a wide range of other CNS receptors, validation is key. [3]
-
The TRPA1-KO is Definitive: As stated in Q6, if the effect persists in a trpa1 knockout animal, it is, by definition, an off-target artifact.
-
Behavioral Profiling: Compare the specific behavior you observe to previously published Optovin-induced phenotypes. In zebrafish, for example, the response is characterized by an initial large C-bend followed by swimming behavior. [2]If you observe a different, uncharacterized behavior, it warrants further investigation.
-
Pharmacological Cross-Validation: Test other known TRPA1 agonists (e.g., mustard oil, AITC). While the activation mechanism is different, you should observe a qualitatively similar biological response if the downstream pathway is the same.
By methodically working through these potential issues, you can identify the source of failure in your Optovin experiment, leading to robust, reliable, and publishable data.
References
-
Lampel, J., Wystrach, L., & Kokel, D. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. bioRxiv. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology. [Link]
-
Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]
-
Gau, P., et al. (2021). (a) Optovin covalently bonds to the N-terminal domain of TRPA1. 2P... ResearchGate. [Link]
-
Simon, D. (2015). The Materials Science of Optogenetics Experiments. Addgene Blog. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]
-
Allen, B. D., et al. (2015). Principles of designing interpretable optogenetic behavior experiments. PubMed Central. [Link]
-
Packer, A. M., et al. (2020). Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization. PubMed Central. [Link]
-
Packer, A. M., et al. (2023). Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization. bioRxiv. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optovin | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Principles of designing interpretable optogenetic behavior experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removing direct photocurrent artifacts in optogenetic connectivity mapping data via constrained matrix factorization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Improving the temporal precision of Optovin-mediated activation
Topic: Improving Temporal Precision in Optovin Experiments
Status: Operational Version: 2.4 (Current)
Introduction: The Temporal Challenge
You are likely here because your Optovin experiments are suffering from "smearing"—signals that turn on too slowly or fail to shut off cleanly.
The Core Mechanism: Optovin is a reversible, photo-switchable ligand for the TRPA1 ion channel.[1] Upon absorption of violet light (~405 nm), it undergoes a photochemical reaction allowing it to bind transiently to redox-sensitive cysteine residues on the TRPA1 channel, opening the pore.
The Precision Paradox: While Optovin activation is fast (milliseconds), the biological readout (calcium influx) and the channel's intrinsic properties (desensitization) often degrade temporal resolution. This guide provides the protocols to tighten your temporal window.
Module 1: Optimizing Illumination (The Physics)
Issue: "My signal doesn't turn off fast enough" or "The response plateaus immediately."
The most common error is treating Optovin like a standard uncaging reagent (which is often irreversible) or a microbial opsin (which requires constant light). Optovin requires a Pulse-and-Relax strategy.
Protocol A: The "Stroboscopic" Excitation Strategy
Continuous Wave (CW) illumination saturates the channel and triggers rapid Calcium-dependent desensitization. Use high-intensity, short-duration pulses.
| Parameter | Standard (Avoid) | Precision Optimized (Recommended) |
| Light Source | Mercury Arc / Widefield | 405 nm Laser or High-Power LED |
| Mode | Continuous Wave (CW) | Pulsed (TTL Triggered) |
| Pulse Width | > 1000 ms | 10–50 ms |
| Intensity | Low (< 0.5 mW/mm²) | High (> 2.0 mW/mm²) |
| Duty Cycle | 100% (Always ON) | < 10% (Mostly OFF) |
Why this works: Short, high-intensity pulses trigger a synchronized opening of TRPA1 channels. The subsequent dark period allows the Optovin-TRPA1 complex to relax and prevents the accumulation of intracellular
Visualizing the Pathway & Precision Bottlenecks
Caption: Figure 1. The Optovin Activation Cycle.[1][2][3] Note the critical "Dark Relaxation" path (dashed) vs. the Desensitization trap (red).
Module 2: Chemical Handling & Pharmacokinetics
Issue: "I see high background activity" or "The response is variable between trials."
Troubleshooting Guide: Concentration vs. Washout
Optovin is lipophilic. If you overload the tissue, it creates a "buffer" effect where the drug leaches slowly out of membranes, causing a baseline shift.
The Golden Ratio Protocol:
-
Stock Solution: Dissolve Optovin in 100% DMSO to 10-50 mM. Store at -20°C in the dark.
-
Working Solution: Dilute to 2–10 µM in physiological buffer.
-
Critical: Do not exceed 10 µM unless necessary. Higher concentrations reduce temporal precision by slowing the effective "off-rate" due to re-binding.
-
-
Incubation: 10–20 minutes is sufficient.
-
The "Chase": If background is high, perform a 30-second washout with buffer immediately before imaging. Optovin binds TRPA1 reversibly; you want the bound population, not the free-floating population clouding your optics.
Module 3: Biological Readouts (The Crosstalk)[4]
Issue: "My calcium indicator (GCaMP) is activating the channel."
Spectral Separation Protocol
Optovin activates at ~405 nm but has an absorption tail that can extend slightly towards blue. GCaMP is excited at 488 nm.
-
Filter Selection: Use a narrow bandpass excitation filter for GCaMP (e.g., 488/10 nm) rather than a wide one (470/40 nm). This minimizes overlap with Optovin's excitation spectrum.
-
Interleaved Imaging:
-
Do not leave the 488 nm laser on continuously.
-
Use a "Pump-Probe" sequence:
-
t=0ms: 405 nm Pulse (Activation)
-
t=10ms: Dark (Reaction time)
-
t=20ms: 488 nm Pulse (Acquire Image)
-
t=30ms: Dark (Recovery)
-
-
Frequently Asked Questions (FAQ)
Q1: My cells stop responding after 3 pulses. Is the Optovin broken?
-
A: No, your TRPA1 channels are likely desensitized. TRPA1 is highly permeable to Calcium. If intracellular Calcium gets too high, the channel shuts down to protect the cell (cytotoxicity).
-
Fix: Increase the Inter-Stimulus Interval (ISI) to >60 seconds or use a lower calcium external buffer if the experiment permits.
Q2: Can I use 365 nm (UV) light instead of 405 nm?
-
A: Technically yes, Optovin absorbs there. However, 365 nm is highly phototoxic to cells and causes high autofluorescence background. 405 nm is the "sweet spot" for efficacy vs. toxicity.
Q3: Is Optovin activation reversible?
-
A: Yes. Unlike "caged" glutamate which permanently releases the ligand, Optovin is a photoswitch. It requires light to stay active. In the dark, it relaxes and unbinds (or becomes inactive), closing the channel. This is why "Dark Intervals" are critical for precision.
Troubleshooting Logic Tree
Use this flow to diagnose your specific temporal precision issue.
Caption: Figure 2. Decision Matrix for Optovin Optimization.
References
-
Kokel, D., et al. (2013).[3][4][5] Photochemical activation of TRPA1 channels in neurons and animals.[1][2][3][5][6] Nature Chemical Biology, 9(4), 257–263.[2][3]
-
Paulsen, C. E., et al. (2015). Structure of the TRPA1 ion channel suggests regulatory mechanisms.[7] Nature, 520, 511–517.
-
Addgene. (n.d.). Optogenetics Guide: Biophysical Mechanisms.
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.uj.ac.za [pure.uj.ac.za]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Transient receptor potential ankyrin 1 and calcium: Interactions and association with disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for control experiments when using Optovin
Welcome to the technical support guide for Optovin. This document is designed for researchers, scientists, and drug development professionals to ensure the successful design and interpretation of experiments using this novel photoactivatable TRPA1 agonist. As a tool in the burgeoning field of photopharmacology, Optovin offers remarkable spatiotemporal control over cellular activity. However, this unique mechanism, which combines a chemical compound and a light stimulus, necessitates a rigorous and multi-faceted approach to experimental controls.
This guide moves beyond simple checklists to explain the fundamental causality behind each recommended control. By understanding why each control is critical, you can design self-validating experiments, troubleshoot unexpected results, and generate data with the highest degree of scientific integrity.
Core Principles of Control Experiments for Optovin
The primary goal of using Optovin is to selectively activate the TRPA1 ion channel at a precise time and location. A successful experiment must unequivocally demonstrate that the observed biological effect is due to light-activated Optovin acting on TRPA1 , and not an artifact of the chemical, the light, or the solvent. The following diagram illustrates the essential logic for dissecting these variables.
Caption: Logical relationship between the experimental group and the three fundamental control groups required to isolate the effects of the compound, the light, and the vehicle.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How can I be sure the observed effect is due to the photoactivation of Optovin and not the light stimulus itself?
Rationale: This is the most fundamental control. Light, particularly in the violet spectrum (~387 nm) used to activate Optovin, is energy that can have its own biological effects.[1][2] These can include inducing phototoxicity, activating other endogenous photosensitive molecules, or causing off-target effects on cellular components.[3][4] Without this control, you cannot distinguish between a true photopharmacological effect and a simple light-induced artifact.
Experimental Protocol: The "Light-Only" Control
-
Preparation: Prepare your biological samples (e.g., cells, tissue slice, zebrafish larvae) as you would for the experimental group.
-
Treatment: Instead of adding Optovin, add the vehicle (e.g., DMSO in media) at the exact same final concentration used in your experimental group.
-
Stimulation: Expose the sample to the identical light stimulus used for the experimental group. This includes:
-
Wavelength: ~387 nm
-
Intensity: e.g., >1.6 μW/mm²[2]
-
Duration and Pattern: Identical pulse length, frequency, and total exposure time.
-
-
Measurement: Record the same biological endpoint (e.g., behavioral response, calcium influx, membrane potential) as in the experimental group.
Expected Outcome & Interpretation:
-
No Effect: If the "Light-Only" group shows no response, while the "Optovin + Light" group does, you can confidently attribute the effect to the presence of the photosensitive compound.
-
An Effect is Observed: If the "Light-Only" group shows a response, this indicates the light stimulus itself is active in your system. The effect seen in your experimental group is likely a combination of the light artifact and the Optovin effect. You may need to reduce light intensity or duration.
Q2: My results are inconsistent. How do I confirm the effect is specifically mediated by TRPA1 channels?
Rationale: While Optovin is reported to be a selective TRPA1 agonist, robust scientific practice demands direct validation of the drug's mechanism of action in your specific experimental system.[5][6] This confirms that the observed phenotype is not due to an unexpected off-target interaction. Demonstrating on-target activity is the cornerstone of a trustworthy study.
Methods for On-Target Validation: There are three gold-standard approaches to confirm TRPA1 mediation. Using at least two is highly recommended.
| Validation Method | Principle | Pros | Cons |
| Pharmacological Inhibition | Pre-treatment with a selective TRPA1 antagonist should block the Optovin effect. | Quick to implement; can be used in most systems. | Relies on the specificity of the antagonist. |
| Genetic Ablation | Using a TRPA1 knockout/knockdown model should eliminate the response. | Highly specific; considered the "gold standard" for target validation. | Requires access to genetically modified animals or cell lines; time-consuming. |
| Heterologous Expression | Introducing TRPA1 into a cell line that lacks it should confer sensitivity to Optovin. | Directly proves sufficiency of the channel for the effect. | Limited to in vitro cell culture; overexpression may not perfectly mimic endogenous conditions. |
Protocol 2a: Pharmacological Inhibition
-
Antagonist Selection: Choose a well-validated, specific TRPA1 antagonist, such as HC-030031.[5]
-
Pre-incubation: Pre-incubate your samples with the TRPA1 antagonist for a sufficient time to ensure target engagement.
-
Co-treatment: Add Optovin in the continued presence of the antagonist.
-
Stimulation: Apply the light stimulus as in the experimental group.
-
Interpretation: The light-induced effect should be significantly attenuated or completely abolished compared to the group treated with Optovin and light alone.
Protocol 2b: Genetic Ablation
-
Model System: Utilize a validated TRPA1 knockout (e.g., TrpA1b mutant zebrafish) or shRNA/CRISPR-mediated knockdown cell line.[5]
-
Parallel Experiment: Run the standard "Optovin + Light" protocol on both the wild-type (WT) and the TRPA1-deficient models in parallel.
-
Interpretation: The WT group should show the expected response, while the TRPA1-deficient group should be non-responsive.
Caption: The signaling pathway of Optovin and key points for experimental validation via pharmacological antagonists or genetic removal of the TRPA1 channel.
Q3: My cells/animals are showing signs of stress or death after the experiment. How do I control for phototoxicity?
Rationale: The mechanism of Optovin activation involves a photochemical reaction that can generate singlet oxygen.[2][5] This, combined with high-energy violet light, can cause oxidative stress and lead to cell death, a phenomenon known as phototoxicity.[3] It is crucial to distinguish between a specific, TRPA1-mediated physiological response and a non-specific toxic effect. This is especially important in multi-hour or repeat-stimulation paradigms.
Experimental Protocol: Phototoxicity Assessment
-
Establish a Toxicity Assay: Choose a suitable viability assay for your model system.
-
Cell Culture: Propidium iodide staining, Trypan blue exclusion, or an LDH release assay.
-
Zebrafish Larvae: Monitor for mortality, edema, or gross morphological defects over 24 hours post-stimulation.[3]
-
-
Test All Conditions: Run the viability assay on all experimental and control groups:
-
Experimental (Optovin + Light)
-
Light-Only (Vehicle + Light)
-
Dark Control (Optovin + No Light)
-
Vehicle Control (Vehicle + No Light)
-
-
Titrate Parameters: If toxicity is observed in the "Optovin + Light" or "Light-Only" groups, you must find a non-toxic experimental window. Systematically reduce:
Table of Recommended Experimental Parameters
| Parameter | Recommended Range | Rationale / Source |
| Optovin Concentration | 1 - 10 µM | EC50 is ~2 µM. Higher concentrations may increase toxicity.[2][7] |
| Activation Wavelength | ~387 nm (Violet) | Peak activation wavelength. Longer wavelengths (blue, green) are ineffective controls.[2][5] |
| Light Intensity | > 1.6 µW/mm² | Minimum intensity required to elicit a motor response in zebrafish.[2][5] |
| Vehicle | DMSO | Optovin is highly soluble in DMSO. Ensure final concentration in media is low (<0.5%).[8] |
Q4: Could the inactive form of Optovin be causing effects on its own?
Rationale: This control addresses the possibility that Optovin may have biological activity even without photoactivation. A "dark" effect could confound the interpretation of your light-dependent results. This is a critical baseline measurement.
Experimental Protocol: The "Dark" Control
-
Preparation: Prepare your samples and add Optovin at the same final concentration as your experimental group.
-
Incubation: Incubate the samples for the same duration as the experimental protocol.
-
CRITICAL: Ensure the samples are completely shielded from the activating wavelength of light. This includes ambient room light and microscope fluorescence lamps. Use foil or a light-proof enclosure.
-
Measurement: Record the same biological endpoint.
Expected Outcome & Interpretation: The "Dark" control group should show no significant difference from the "Vehicle Control" (vehicle, no light). If you observe an effect in the dark, it indicates that Optovin has light-independent activity in your system, which must be accounted for when interpreting the light-activated results.
References
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed Central. [Link]
-
Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]
-
Let's talk about science!. (2022, December 11). Optogenetics Explained! | Neuroscience Methods 101. YouTube. [Link]
-
Copeland, D., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9436. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]
-
Kulkarni, R. U., et al. (2017). Localized two-photon photoswitching of Optovin in rat cortical neurons. ResearchGate. [Link]
-
McClain, M. A., et al. (2021). In vivo photopharmacology with light-activated opioid drugs. PubMed Central. [Link]
-
Hayward, A. (2017). Photopharmacology: using light to activate drugs. The Pharmaceutical Journal. [Link]
-
Morstein, J., et al. (2021). Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors. Molecules, 26(21), 6664. [Link]
-
Spectrum. (2015). Blue light used for optogenetics may have off-target effects. The Transmitter: Neuroscience News and Perspectives. [Link]
Sources
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Blue light used for optogenetics may have off-target effects | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 5. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optovin | TRP/TRPV Channel | TargetMol [targetmol.com]
Technical Support Center: Investigating the Long-Term Effects of Optovin Exposure on Cell Viability
Welcome to the technical support center for researchers utilizing Optovin in their experimental workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term effects of Optovin exposure on cell viability. As a photoactivatable TRPA1 agonist, Optovin offers unique opportunities for controlling cellular activity; however, understanding its long-term impact is crucial for robust and reproducible research.[1][2][3][4][5] This resource synthesizes established knowledge with practical, field-proven insights to support your research endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm observing a significant decrease in cell viability in my Optovin-treated cultures, even at low concentrations. What could be the primary cause?
A1: An unexpected drop in cell viability can stem from several factors, often related to the interplay between Optovin's mechanism of action and your specific experimental conditions. Here’s a systematic approach to troubleshooting this issue:
-
Causality Check 1: Phototoxicity. Optovin's activation is light-dependent.[2] While one study indicated it was not phototoxic, it did show a trend towards phototoxicity under violet light.[2]
-
Troubleshooting Step: First, run a control experiment with Optovin in the absence of the activating light source. If viability is restored, the issue is likely phototoxicity. To mitigate this, consider reducing the light intensity or the duration of exposure.
-
-
Causality Check 2: TRPA1-Mediated Calcium Overload. Optovin activates the TRPA1 channel, leading to an influx of calcium (Ca2+).[1][3][5] Prolonged or excessive activation of TRPA1 can lead to sustained high intracellular Ca2+ levels, which can trigger apoptotic pathways through mitochondrial dysfunction.[6][7]
-
Troubleshooting Step: To test this, you can co-incubate your cells with a TRPA1 antagonist. If the antagonist rescues the cells from Optovin-induced death, this points to TRPA1 activation as the culprit. You may need to titrate down the concentration of Optovin or use a more intermittent light exposure protocol.
-
-
Causality Check 3: Off-Target Effects or Compound Purity. While Optovin is reported to be selective for TRPA1, the possibility of off-target effects at high concentrations or in specific cell lines cannot be entirely ruled out.[1] Additionally, issues with the purity of your Optovin stock could introduce cytotoxic contaminants.
-
Troubleshooting Step: If possible, verify the purity of your Optovin compound. Test a fresh batch of the compound from a reputable supplier.
-
Q2: My cell viability assay results are inconsistent across experiments. What are the likely sources of this variability?
A2: Reproducibility is key in scientific research. Inconsistent results in cell viability assays are a common challenge.[8][9] Here's how to address this:
-
Experimental Parameter Check 1: Cell Seeding Density. The number of cells at the start of the experiment can significantly impact the final readout.
-
Troubleshooting Step: Ensure you are using a consistent cell seeding density for every experiment. It is advisable to perform a cell titration to determine the optimal seeding density for your specific cell line and assay.[9]
-
-
Experimental Parameter Check 2: Light Exposure Consistency. The intensity and duration of light exposure for Optovin activation must be precisely controlled.
-
Troubleshooting Step: Calibrate your light source before each experiment to ensure consistent output. Use a light meter if available. Ensure the distance between the light source and the culture plate is identical in every experiment.
-
-
Experimental Parameter Check 3: Reagent Preparation and Handling. The age and storage of your Optovin stock solution and assay reagents can affect their potency.
-
Troubleshooting Step: Prepare fresh dilutions of Optovin from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of all reagents.
-
Q3: I am not seeing any effect of Optovin on cell viability, even at high concentrations and with prolonged light exposure. What should I investigate?
A3: A lack of effect can be as perplexing as unexpected toxicity. Here are the primary considerations:
-
Target Expression Check: TRPA1 Presence and Functionality. The most straightforward reason for a lack of Optovin effect is the absence or low expression of its target, the TRPA1 channel, in your cell line.
-
Troubleshooting Step: Confirm TRPA1 expression in your cells using techniques like Western blot, qPCR, or immunocytochemistry. If TRPA1 is present, you can verify its functionality using a known TRPA1 agonist, such as allyl isothiocyanate (AITC), and measuring the cellular response (e.g., calcium influx).
-
-
Compound Activity Check: Optovin Integrity. The Optovin compound itself may have degraded.
-
Troubleshooting Step: Test your Optovin stock on a positive control cell line known to express functional TRPA1. If it fails to elicit a response, obtain a fresh supply of the compound.
-
-
Experimental Setup Check: Light Wavelength. Optovin is activated by specific wavelengths of light, typically in the violet range.[10]
-
Troubleshooting Step: Verify that your light source is emitting at the correct wavelength for Optovin activation. Consult the supplier's data sheet for the optimal activation spectrum.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the primary mechanism by which long-term Optovin exposure could lead to decreased cell viability?
A: The primary proposed mechanism involves the sustained activation of the TRPA1 channel.[1][3][5] This leads to a continuous influx of Ca2+, which can disrupt intracellular calcium homeostasis.[6][7] Chronically elevated cytoplasmic Ca2+ can be taken up by mitochondria, leading to mitochondrial stress, the release of pro-apoptotic factors like cytochrome c, and ultimately, programmed cell death (apoptosis).[6][7]
Q: Are there any known long-term effects of Optovin exposure in the absence of light?
A: In its inactive state (without light), Optovin is not expected to activate TRPA1.[2] One study on zebrafish exposed to 10 µM Optovin for 96 hours in the dark did not report any adverse effects on development or survival.[10] However, it is always good practice to include a "dark" control in your long-term experiments to account for any potential light-independent effects of the compound on your specific cell type.
Q: How does Optovin's mechanism of action, involving reactive cysteine residues, impact long-term cell health?
A: Optovin activates TRPA1 through a photochemical reaction with redox-sensitive cysteine residues on the channel.[1][3][5] This interaction is reported to be reversible.[10] However, long-term and repeated exposure could potentially lead to cumulative oxidative stress, as the generation of reactive oxygen species (ROS) is a possible consequence of such photochemical reactions.[10] While one study suggested that singlet oxygen might be involved in Optovin's mechanism, it also noted that antioxidants did not block its effect, suggesting a direct interaction with TRPA1 is more likely.[1][10] Nevertheless, monitoring for markers of oxidative stress in long-term experiments is a worthwhile consideration.
Section 3: Experimental Protocols
Protocol 1: Standard MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[11][12][13]
Materials:
-
Cells of interest
-
Complete culture medium
-
Optovin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Optovin. Include appropriate controls (vehicle control, untreated control).
-
Expose the cells to the activating light source according to your experimental design. For long-term studies, this may involve intermittent or continuous exposure.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with occasional gentle shaking.[12]
-
Measure the absorbance at 570 nm using a plate reader.[12]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
Materials:
-
Cells of interest, treated with Optovin as described above
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Section 4: Visualizations
Diagram 1: Proposed Signaling Pathway of Optovin-Induced Cell Death
Caption: Optovin, upon activation by violet light, binds to and opens the TRPA1 channel, leading to Ca2+ influx, mitochondrial overload, and potentially apoptosis.
Diagram 2: Troubleshooting Workflow for Decreased Cell Viability
Caption: A systematic workflow to troubleshoot unexpected decreases in cell viability during Optovin experiments.
Section 5: References
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]
-
Moccia, F., & Montagna, G. (2023). Transient receptor potential ankyrin 1 (TRPA1) mediates reactive oxygen species-induced Ca2+ entry, mitochondrial dysfunction, and caspase-3/7 activation in primary cultures of metastatic colorectal carcinoma cells. bioRxiv. [Link]
-
McCarroll, M. N., et al. (2020). Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish. Scientific Reports, 10(1), 9415. [Link]
-
Lam, C. K., et al. (2017). A novel strategy for optical control of endogenous TRPA1 channels in vivo. Scientific Reports, 7(1), 1-12. [Link]
-
Head, B. P., et al. (2015). Photochemical activation of TRPA1 channels in neurons and animals. Nature Chemical Biology, 9(4), 257-263. [Link]
-
Sarma, P., et al. (2017). Localized two-photon photoswitching of Optovin in rat cortical neurons. Journal of Neuroscience Methods, 283, 46-53. [Link]
-
Nesuashvili, L., et al. (2013). The role of TRPA1 in inflammation. Frontiers in Neuroscience, 7, 23. [Link]
-
Bugaj, L. J., et al. (2022). Optogenetic Application to Investigating Cell Behavior and Neurological Disease. Frontiers in Molecular Neuroscience, 15, 843336. [Link]
-
Kokel, D., et al. (2013). Optovin structure-activity relationship analysis. Nature Chemical Biology. [Link]
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. ResearchGate. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Faris, P., et al. (2023). Transient receptor potential ankyrin 1 (TRPA1) mediates reactive oxygen species-induced Ca2+ entry, mitochondrial dysfunction, and caspase-3/7 activation in primary cultures of metastatic colorectal carcinoma cells. Cell Calcium, 112, 102747. [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]
-
Tanase, C., et al. (2024). The Potential of TRPA1 as a Therapeutic Target in Cancer—A Study Using Bioinformatic Tools. International Journal of Molecular Sciences, 25(7), 3760. [Link]
-
Thodeti, C. K., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1916, 1-6. [Link]
-
Chong, W. C. (2023). How to solve the problem from cell viability test? ResearchGate. [Link]
-
Zygmunt, P. M., & Högestätt, E. D. (2014). TRPA1: a sensory channel of many talents. Anesthesia & Analgesia, 118(4), 820-831. [Link]
-
Provost, J. J., & Wallert, M. A. (2017). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]
-
Eppendorf & Promega. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. YouTube. [Link]
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]
- 3. Photochemical activation of TRPA1 channels in neurons and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 7. Transient receptor potential ankyrin 1 (TRPA1) mediates reactive oxygen species-induced Ca2+ entry, mitochondrial dysfunction, and caspase-3/7 activation in primary cultures of metastatic colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Validation & Comparative
Optovin vs. Channelrhodopsin: A Technical Comparison Guide for Neural Modulation
Executive Summary
This guide provides a rigorous technical comparison between Optovin , a small-molecule photoswitch for endogenous TRPA1 channels, and Channelrhodopsin (ChR2) , the standard-bearer for genetically encoded optogenetics. While both technologies achieve light-mediated neural activation, they operate on fundamentally different principles—chemical genetics versus microbial opsin engineering .
-
Optovin offers a non-genomic, reversible method to actuate sensory neurons and specific pathways (TRPA1+) with simple bath application, making it ideal for high-throughput screening in model organisms like zebrafish.
-
Channelrhodopsin provides millisecond-scale temporal precision and universal cell-type targeting through genetic restriction, remaining the gold standard for circuit mapping in the mammalian CNS.
Mechanism of Action: Chemical vs. Genetic Actuation
Understanding the signal transduction pathway is critical for experimental design.
Optovin: The TRPA1 Photo-Switch
Optovin is a reversible photo-active ligand.[1][2] It does not gate the channel directly like a key; rather, it relies on a photochemical reaction (likely involving redox-sensitive cysteine residues) to sensitize or open the TRPA1 (Transient Receptor Potential Ankyrin 1) channel. This channel is endogenously expressed in nociceptors (pain sensing) and hair cells.
Channelrhodopsin (ChR2): Direct Ion Gating
ChR2 is a light-gated cation channel derived from Chlamydomonas reinhardtii. Upon absorption of a blue photon, the all-trans-retinal cofactor isomerizes, causing a conformational change that opens the pore to Na+, K+, and Ca2+, directly depolarizing the cell.
Pathway Visualization
Figure 1: Comparative signal transduction pathways. Optovin utilizes an intermediate chemical switch acting on endogenous proteins, whereas ChR2 acts as a direct photon-to-current converter.
Performance Metrics Comparison
The following data aggregates performance characteristics from key studies (Kokel et al., 2013; Boyden et al., 2005).
| Feature | Optovin (Chemical Genetics) | Channelrhodopsin-2 (Optogenetics) |
| Primary Target | Endogenous TRPA1 channels (Sensory Neurons) | Genetically defined populations (Promoter-based) |
| Delivery Method | Bath application (Zebrafish) or Injection (Mammals) | Viral Vector (AAV/Lenti) or Transgenic Line |
| Invasiveness | Low (Chemical incubation) | High (Surgery/Genetic modification required) |
| Activation Wavelength | Violet / UV (~387–405 nm) | Blue (~470 nm) |
| Temporal Resolution | Seconds (Behavioral) to Sub-second (Channel) | Millisecond (Single-spike precision) |
| Reversibility | Rapidly reversible (seconds) upon light removal | Instantaneous (ms) off-kinetics |
| Tissue Penetration | Poor (UV light scatters/absorbs easily) | Moderate (Blue) to Good (Red-shifted variants) |
| Key Limitation | Restricted to TRPA1+ cells (unless transfected) | Requires gene delivery; potential immunogenicity |
Detailed Experimental Protocols
Protocol A: Optovin-Mediated Motor Control in Zebrafish
Best for: High-throughput behavioral screening, developmental biology, non-transgenic studies.
Reagents:
-
Optovin (dissolved in DMSO to 10-50 mM stock).
-
Wild-type Zebrafish larvae (3–5 days post-fertilization).
-
E3 Embryo Medium.
Workflow:
-
Preparation: Dilute Optovin stock into E3 medium to a final concentration of 10 µM . Ensure DMSO concentration remains <1%.
-
Incubation: Incubate larvae in the Optovin solution for 1 hour at 28°C in the dark. Note: Optovin is light-sensitive; handle under dim red light if possible.
-
Setup: Transfer larvae to a 96-well plate or observation chamber.
-
Stimulation:
-
Source: 405 nm Laser or high-power violet LED.
-
Intensity: >1.6 µW/mm².
-
Duration: 1–5 second pulses.
-
-
Observation: Upon illumination, larvae will exhibit a vigorous "startle" swim response or specific fin movements (if localized).
-
Washout: Transfer larvae to fresh E3 medium. Photosensitivity typically disappears within 30–60 minutes.
Protocol B: ChR2 Viral Transduction in Mouse CNS
Best for: Circuit mapping, precise spike timing, deep brain stimulation.
Reagents:
-
AAV-CaMKIIa-hChR2(H134R)-eYFP (or similar serotype).
-
Stereotactic frame.
-
Optical fiber implant (200 µm core).
Workflow:
-
Surgery: Anesthetize mouse (Isoflurane). Secure in stereotactic frame.
-
Injection: Drill burr hole at target coordinates. Inject 200–500 nL of viral vector using a micropipette (rate: ~50 nL/min).
-
Expression: Allow 2–4 weeks for viral expression and trafficking to the membrane.
-
Implantation: Implant optical fiber ferrule directly above the injection site; secure with dental cement.
-
Stimulation (In Vivo):
-
Source: 473 nm DPSS Laser.
-
Pulse Train: 10–20 Hz, 5–10 ms pulse width.
-
Power: 1–10 mW at fiber tip (titrate to avoid heating).
-
-
Readout: Record electrophysiology (LFP/Spikes) or observe time-locked behavioral changes immediately upon laser onset.
Critical Analysis: When to Choose Which?
Choose Optovin If:
-
You work with Zebrafish: The transparency of the organism and ease of bath application make Optovin superior for large-scale screens where genetic engineering of thousands of animals is impractical.
-
You study Sensory/Pain Pathways: Since TRPA1 is a primary nociceptive integrator, Optovin provides a direct, pharmacologically relevant way to activate these specific pathways without ectopic expression.
-
You need Reversibility without Genetics: If you need to "turn on" light sensitivity transiently and then wash it away, leaving the genome untouched.
Choose Channelrhodopsin If:
-
You need Cell-Type Specificity: ChR2 allows you to target only Parvalbumin+ interneurons or only Dopaminergic neurons using Cre-Lox systems. Optovin cannot achieve this resolution in wild-type animals.
-
You need Millisecond Precision: For studying synaptic plasticity (LTP/LTD) or neural coding, the slow kinetics of TRPA1/Optovin are insufficient. ChR2 is required to drive spikes at physiological firing rates (20-100 Hz).
-
You work in Deep Mammalian Tissue: UV/Violet light (Optovin) has very poor depth penetration. ChR2 (and its red-shifted cousins like Chrimson) allows for deeper access via fiber optics or transthoracic illumination.
References
-
Kokel, D., et al. (2013). "Photochemical activation of TRPA1 channels in neurons and animals."[3] Nature Chemical Biology, 9(4), 257–263.[3] Link
-
Boyden, E. S., et al. (2005). "Millisecond-timescale, genetically targeted optical control of neural activity." Nature Neuroscience, 8(9), 1263–1268. Link
-
Nagel, G., et al. (2003). "Channelrhodopsin-2, a directly light-gated cation-selective membrane channel." Proceedings of the National Academy of Sciences, 100(24), 13940–13945. Link
-
Lam, P. Y., et al. (2020). "Optical control of TRPA1 channels in vivo." Nature Communications, 11, 6114. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of compounds producing non-visual photosensation via TRPA1 in zebrafish | bioRxiv [biorxiv.org]
- 3. Scholarly Article or Book Chapter | Photochemical activation of TRPA1 channels in neurons and animals | ID: pk02cj79h | Carolina Digital Repository [cdr.lib.unc.edu]
Choosing Your Neuromodulation Toolkit: A Comparative Guide to Optovin and DREADDs
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to dissect the intricate neural circuits that govern behavior and disease, the ability to remotely and specifically control neuronal activity is paramount. Two powerful technologies, photopharmacology with molecules like Optovin and chemogenetics using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), offer distinct approaches to achieving this control. This guide provides an in-depth comparison to inform the critical decision of which tool is better suited for your specific experimental goals. We will move beyond a simple listing of features to explore the causal mechanisms, practical workflows, and nuanced considerations that underpin the effective use of each technology.
At a Glance: The Core Philosophical Difference
Before delving into the technical specifics, it's crucial to understand the fundamental distinction between these two approaches.
-
DREADDs represent a genetically-targeted chemogenetic approach. A researcher must first introduce a gene encoding an engineered G-protein coupled receptor (GPCR) into a specific population of cells. These designer receptors are inert to endogenous ligands but can be exclusively activated by a synthetic small molecule, providing precise control over genetically defined cell types.
-
Optovin is a tool of photopharmacology , a strategy that uses light to control the activity of a small molecule. This approach does not require a priori genetic modification of the organism. Optovin is a photosensitive small molecule that, upon illumination with a specific wavelength of light, activates an endogenous ion channel, TRPA1.[1][2] This allows for light-based control of neuronal activity in wild-type animals, provided the target cells express this channel.[1][2]
This core difference—genetic targeting versus endogenous channel modulation—is the primary driver for nearly all of the comparative advantages and disadvantages of each system.
Mechanism of Action: A Tale of Two Pathways
Understanding the signaling cascades initiated by each tool is essential for predicting their biological effects and designing rigorous experiments.
DREADDs: Hijacking G-Protein Signaling
DREADDs are mutated muscarinic acetylcholine receptors that no longer bind acetylcholine but are potently activated by synthetic ligands like Clozapine-N-Oxide (CNO) or the more recent Deschloroclozapine (DCZ).[3][4] The most common variants are:
-
hM3Dq : An excitatory DREADD that couples to the Gq signaling pathway. Ligand binding leads to the activation of phospholipase C, culminating in the mobilization of intracellular calcium and neuronal depolarization.
-
hM4Di : An inhibitory DREADD that couples to the Gi pathway. Its activation inhibits adenylyl cyclase and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal silencing.
Figure 1. DREADD Gq and Gi signaling cascades.
Optovin: A Photochemical Gate for an Endogenous Channel
Optovin's mechanism is fundamentally different. It is a small molecule that, in its basal state, is inactive. When illuminated with violet light (~387-415 nm), it undergoes a photochemical reaction.[5] This photo-excited state of Optovin then interacts with and opens the endogenous Transient Receptor Potential Ankryin 1 (TRPA1) channel.[1][2]
TRPA1 is a non-selective cation channel, and its opening leads to an influx of cations (including Na⁺ and Ca²⁺), resulting in membrane depolarization and neuronal activation.[1] The interaction is thought to involve a reversible covalent modification of redox-sensitive cysteine residues on the TRPA1 protein.[1][2]
Figure 2. Optovin's light-dependent activation of TRPA1.
Head-to-Head Comparison: Performance and Logistics
The choice between Optovin and DREADDs often comes down to the specific requirements of an experiment. The following table summarizes the key performance metrics and logistical considerations for each system.
| Feature | DREADDs (Chemogenetics) | Optovin (Photopharmacology) | Causality and Rationale |
| Target Specificity | High (Cell-type specific) | Moderate (TRPA1-expressing cells) | DREADDs require delivery of a gene, which can be placed under a cell-type-specific promoter (e.g., CamKIIa for excitatory neurons). Optovin targets the endogenous TRPA1 channel, limiting its use to cells that naturally express it (often sensory and nociceptive neurons). |
| Genetic Modification | Required (AAV, transgenic lines) | Not Required | This is the most significant difference. DREADDs necessitate introducing foreign genetic material. Optovin can be used in wild-type animals, which is a major advantage for studies in species where genetic tools are limited or for translational research.[1][2] |
| Temporal Resolution | Low (Minutes to Hours) | High (Seconds to Minutes) | DREADD activation is limited by the pharmacokinetics of the ligand (absorption, distribution, metabolism).[3] DCZ offers a faster onset than CNO (effects within minutes), but deactivation relies on metabolic clearance over hours.[3][6] Optovin's action is directly tied to the presence of light; activation begins upon illumination and ceases when light is removed, offering much faster "on" and "off" kinetics. |
| Invasiveness | High (Initial Surgery) | Moderate (Drug & Light Delivery) | DREADDs require an initial stereotaxic surgery for viral vector injection. Subsequent ligand administration can be non-invasive (e.g., I.P. injection, oral).[7] Optovin requires delivery of both the drug and light. For CNS applications, this would likely necessitate an implanted cannula for the drug and an optical fiber for light, making it similarly invasive to chronic optogenetics. |
| Actuator | Synthetic Ligand (e.g., DCZ, CNO) | Small Molecule + Light (Violet, ~405 nm) | The DREADD actuator is a chemical, while Optovin's is a combination of a chemical and photons. |
| Primary Effect | G-protein pathway modulation (Excitatory or Inhibitory) | Cation channel opening (Excitatory) | DREADDs offer versatile control over distinct intracellular signaling pathways. Optovin's primary effect via TRPA1 is neuronal depolarization. |
| Key Advantage | Unparalleled cell-type specificity. | Usable in non-genetically modified animals. | The choice often hinges on this trade-off: precise genetic targeting vs. applicability in wild-type systems. |
| Key Disadvantage | Slower kinetics; potential off-target effects of ligands.[4] | Limited to TRPA1-expressing cells; light penetration depth in tissue. | The slow time course of DREADDs makes them unsuitable for studying rapid neural dynamics.[8] Optovin's utility is constrained by the natural expression pattern of its target and the physical limitations of light delivery in the brain. |
Deciding on Your Experiment: A Logic Tree
To select the appropriate tool, consider the primary question your experiment aims to answer.
Figure 3. A decision-making framework for tool selection.
Experimental Protocols: From Theory to Benchtop
A self-validating protocol is the cornerstone of reproducible science. Below are detailed, step-by-step methodologies for implementing both DREADDs and Optovin in a typical in vivo rodent experiment.
General Experimental Workflow
Both techniques, despite their differences, follow a similar overarching workflow for in vivo neuromodulation experiments.
Figure 4. General workflow for in vivo neuromodulation.
Methodology 1: DREADD-Mediated Neuromodulation in the Mouse Hippocampus
This protocol describes the process for expressing an excitatory DREADD (hM3Dq) in hippocampal CA1 neurons to assess its effect on memory consolidation.
1. Viral Vector Preparation:
-
Obtain a high-titer adeno-associated virus (AAV) encoding the DREADD construct. A common choice is AAV9-CaMKIIa-hM3Dq-mCherry.
-
Causality: AAV9 is chosen for its robust transduction of neurons.[9] The CaMKIIa promoter restricts expression to excitatory neurons. mCherry is a fluorescent reporter used to verify expression post-mortem.
-
Dilute the virus to a working titer of 1 x 10¹² viral genomes/mL in sterile PBS.
2. Stereotaxic Surgery:
-
Anesthetize an adult mouse (e.g., C57BL/6J) with isoflurane (2-4% for induction, 1-2% for maintenance).[10]
-
Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying.[11]
-
Level the skull by ensuring the heights of bregma and lambda are equal.[11]
-
Identify the coordinates for the dorsal hippocampus (e.g., AP: -2.0 mm, ML: ±1.5 mm, DV: -1.5 mm from bregma).[12]
-
Drill a small craniotomy over the injection site.
-
Load a microinjection pipette (e.g., Nanoject III) with the AAV solution.
-
Slowly lower the pipette to the target DV coordinate. Inject 0.5 µL of the virus at a rate of 0.1 µL/min.[12]
-
Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow upon retraction.[13]
-
Slowly withdraw the pipette, suture the scalp, and provide post-operative analgesia.
3. Recovery and Incubation:
-
Allow the animal to recover on a heating pad.
-
House the animal for 3-4 weeks.
-
Causality: This period is critical for the AAV to transduce the target cells and for robust expression of the DREADD receptor to occur.
4. Chemogenetic Activation and Behavioral Testing:
-
Dissolve Deschloroclozapine (DCZ) in a vehicle solution (e.g., 0.5% DMSO in saline). A typical effective dose is 1-10 µg/kg.[3]
-
Administer DCZ via intraperitoneal (I.P.) injection 15-30 minutes before the behavioral task (e.g., fear conditioning training).
-
Causality: DCZ is preferred over CNO due to its higher potency, faster onset, and reduced off-target effects.[3][8] The pre-task waiting period allows the drug to cross the blood-brain barrier and reach peak concentration in the CNS.[6][14]
-
Run control experiments where DREADD-expressing animals receive only the vehicle solution, and wild-type animals (without DREADD expression) receive DCZ. This is crucial to control for off-target effects of the ligand.[4]
5. Histological Verification:
-
After the experiment, perfuse the animal and prepare brain slices.
-
Use fluorescence microscopy to confirm the expression of the mCherry reporter in the target region (hippocampal CA1). This step validates that any observed behavioral effect was likely due to the manipulation of the intended cell population.
Methodology 2: Optovin-Mediated Neuromodulation
This protocol is a hypothetical adaptation for CNS use, based on its known properties. It describes activating TRPA1-expressing neurons in a specific brain region.
1. Compound Preparation and Surgical Implantation:
-
Prepare a stock solution of Optovin in DMSO. A concentration of 10-15 mM has been used for topical application.[1] For direct CNS infusion, a lower concentration (e.g., 10-100 µM in artificial cerebrospinal fluid, aCSF) should be empirically determined.
-
Anesthetize the animal and place it in a stereotaxic frame as described in the DREADD protocol.
-
Implant a guide cannula aimed at the brain region of interest (e.g., a sensory nucleus known to have high TRPA1 expression).
-
Simultaneously, implant a fiber optic ferrule adjacent to the guide cannula tip for light delivery.
-
Secure the implants to the skull with dental cement.
2. Recovery:
-
Allow the animal to recover from surgery for at least one week.
3. Photopharmacological Activation and Behavioral Testing:
-
Gently restrain the animal and connect an internal cannula to an infusion pump.
-
Infuse a small volume (e.g., 0.2-0.5 µL) of the Optovin solution directly into the target brain region over several minutes.
-
Allow a 10-15 minute diffusion period.
-
Connect the implanted fiber optic to a laser source (e.g., a 405 nm laser).
-
Deliver light pulses during the behavioral task. The duration and frequency of light pulses will directly correspond to the periods of neuronal activation.
-
Causality: This direct infusion and light delivery provide high spatiotemporal control. The effect is contingent on both the presence of the drug and the light, providing a powerful control paradigm (drug only, light only, drug + light).
4. Control and Verification:
-
Perform control experiments: (1) vehicle infusion with light, (2) Optovin infusion without light, and (3) in TRPA1-knockout animals if available, to confirm the effect is TRPA1-dependent.
-
Post-mortem histology can be used to verify cannula and fiber placement. Immunohistochemistry for c-Fos can be used as a proxy for neuronal activation in the light-stimulated region.
Conclusion: Which is "Better"?
There is no single "better" tool. The optimal choice is dictated entirely by the experimental question.
Choose DREADDs when:
-
Your primary goal is to manipulate a genetically-defined cell population with high specificity.
-
Your experiment involves modulating neuronal activity over long durations (e.g., studying the effects of chronic inhibition on mood).
-
The slower onset and offset kinetics are acceptable or even beneficial for your behavioral paradigm.
Choose Optovin when:
-
Your target neurons are known to express the TRPA1 channel .
-
Your experiment requires higher temporal resolution than DREADDs can provide, with the ability to turn neuronal activation on and off within seconds to minutes.
Ultimately, both Optovin and DREADDs are sophisticated tools that have revolutionized neuroscience. By understanding their distinct mechanisms, advantages, and limitations, researchers can make an informed decision, designing more precise and impactful experiments to unravel the complexities of the brain.
References
- Current time inform
-
Kokel, D., Cheung, C. Y. J., Mills, R., Coutinho-Budd, J., Huang, L., Setola, V., ... & Peterson, R. T. (2013). Photochemical activation of TRPA1 channels in neurons and animals. Nature chemical biology, 9(4), 257–263. [Link]
-
Kokel, D., Cheung, C. Y. J., Mills, R., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals. PubMed, 9(4), 257-63. [Link]
-
Nagai, Y., Miyakawa, N., Takuwa, H., Hori, Y., Oyama, K., Ji, B., ... & Roth, B. L. (2020). Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys. bioRxiv. [Link]
-
Nagai, Y., et al. (2022). Chronic Behavioral Manipulation via Orally Delivered Chemogenetic Actuator in Macaques. Journal of Neuroscience, 42(12), 2419-2430. [Link]
-
Concina, G., et al. (2025). Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats. STAR Protocols. [Link]
-
Maji, R., & Bera, K. (2021). Full article: Peptide Drugs for Photopharmacology: How Much of a Safety Advantage Can Be Gained By Photocontrol?. Taylor & Francis. [Link]
-
Lian, H., et al. (2025). A Bright Future for Photopharmaceuticals Addressing Central Nervous System Disorders: State of the Art and Challenges Toward Clinical Translation. PubMed. [Link]
-
Kokel, D., et al. (2013). Identification of optovin, a compound enabling light-mediated neuronal excitation. ResearchGate. [Link]
-
Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. PubMed Central. [Link]
-
Lewis, C. M., et al. (2023). A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition. PubMed Central. [Link]
-
Nishimura, T., et al. (2023). Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats. Frontiers in Neuroscience. [Link]
-
Nagai, Y., et al. (2020). Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys. bioRxiv. [Link]
-
Tervo, D. G. R., et al. (2016). A designer AAV variant permits efficient retrograde access to projection neurons. PubMed Central. [Link]
-
Horii-Hayashi, N., et al. (2021). Protocol for behavioral tests using chemogenetically manipulated mice. STAR Protocols. [Link]
-
Pantoja, C., & Llinas, R. (2010). Electrophysiological Methods for the Study of TRP Channels. NCBI Bookshelf. [Link]
-
Smith, C. M., et al. (2021). Behavioral and slice electrophysiological assessment of DREADD ligand, deschloroclozapine (DCZ) in rats. bioRxiv. [Link]
-
Campbell, E. J., & Marchant, N. J. (2018). The use of chemogenetics in behavioural neuroscience: receptor variants, targeting approaches and caveats. PubMed Central. [Link]
-
Wang, D., et al. (2023). Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmenal area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats. PubMed Central. [Link]
-
Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology. (2024). protocols.io. [Link]
-
Jendryka, M., et al. (2019). Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. ResearchGate. [Link]
-
Story, G. M., & Patapoutian, A. (2005). TRPA1 and thermosensitivity. ScienceOpen. [Link]
-
Velema, W. A., Szymanski, W., & Feringa, B. L. (2014). Photopharmacology: Beyond Proof of Principle. Journal of the American Chemical Society, 136(6), 2178–2191. [Link]
-
Li, S., et al. (2023). AAV11 enables efficient retrograde targeting of projection neurons and enhances astrocyte-directed transduction. PubMed. [Link]
-
Nagai, Y., et al. (2020). Deschloroclozapine, a potent and selective chemogenetic actuator enables rapid neuronal and behavioral modulations in mice and monkeys. SciSpace. [Link]
-
Oyama, K., et al. (2021). Chronic behavioral manipulation via orally delivered chemogenetic actuator in macaques. Journal of Neuroscience. [Link]
-
AAV Injection and Tissue Preparation. (2024). Protocols.io. [Link]
-
CNS Drug Delivery. Charles River. [Link]
-
Petrus, M., et al. (2010). TRPA1 Mediates Mechanical Currents in the Plasma Membrane of Mouse Sensory Neurons. PLOS ONE, 5(8), e12177. [Link]
-
Gabay, M., & Gelkop, S. (2002). Drug delivery to the central nervous system: a review. University of Alberta Libraries. [Link]
-
Question on AAV serotypes for injection in the hippocampus and the prefrontal cortex for axonal labeling? ResearchGate. [Link]
-
Houghtaling, J., et al. (2020). On the Promise of Photopharmacology Using Photoswitches: A Medicinal Chemist's Perspective. ACS Publications. [Link]
-
Windred, C., et al. (2023). Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice. eLife. [Link]
-
Ekstrand, M. I., et al. (2014). A retrograde adeno-associated virus for collecting ribosome-bound mRNA from anatomically defined projection neurons. Frontiers in Molecular Neuroscience. [Link]
-
Nabavi, S., et al. (2019). Studying Synaptic Connectivity and Strength with Optogenetics and Patch-Clamp Electrophysiology. MDPI. [Link]
-
Pardridge, W. M. (2007). Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis. Journal of Cerebral Blood Flow & Metabolism, 27(1), 5-19. [Link]
Sources
- 1. Photochemical activation of TRPA1 channels in neurons and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Deschloroclozapine exhibits an exquisite agonistic effect at lower concentration compared to clozapine-N-oxide in hM3Dq expressing chemogenetically modified rats [frontiersin.org]
- 5. A designer AAV variant permits efficient retrograde access to projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Behavioral Manipulation via Orally Delivered Chemogenetic Actuator in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | A retrograde adeno-associated virus for collecting ribosome-bound mRNA from anatomically defined projection neurons [frontiersin.org]
- 10. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Optovin Disposal & Waste Management Protocol
Executive Summary: Immediate Action Directive
Do NOT flush Optovin down the drain. While some Safety Data Sheets (SDS) classify Optovin as "non-hazardous" under GHS criteria due to a lack of acute toxicity data, it is a potent, bioactive TRPA1 channel activator. Prudent laboratory safety standards dictate it must be managed as regulated chemical waste to prevent environmental accumulation and unintended biological effects.
Quick Disposal Reference:
-
Solid (Powder): Label as "Non-Halogenated Organic Solid Waste."
-
Stock Solution (DMSO): Label as "Non-Halogenated Organic Solvent Waste."
-
Spill: Absorb with inert material; do not use water to flush.
Chemical Profile & Hazard Identification
Understanding the chemical nature of Optovin is critical for selecting the correct waste stream.
| Parameter | Technical Detail |
| Chemical Name | Optovin |
| CAS Number | 348575-88-2 |
| Molecular Formula | C₁₅H₁₃N₃OS₂ |
| Solubility | Soluble in DMSO (~100 mM); Insoluble in water |
| Bioactivity | Reversible, photo-switchable TRPA1 activator |
| Stability | Light-sensitive (degrades upon UV/Violet exposure) |
| GHS Classification | Often listed as "Not Hazardous" (OSHA HCS), but treat as Irritant/Bioactive . |
The Logic of "Prudent Practice"
Although Optovin lacks a specific EPA "P-list" or "U-list" waste code, its mechanism of action involves activating ion channels responsible for pain and sensory transduction. Releasing bioactive ligands into municipal water systems violates the principles of Green Chemistry and Environmental Stewardship . Therefore, we utilize High-Temperature Incineration as the disposal standard.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Powder (Expired or Excess)
-
Context: You have a vial of lyophilized Optovin that is expired or no longer needed.
-
Protocol:
-
Do not empty the vial. Keep the chemical in its original container if possible.
-
Secondary Containment: Place the original vial inside a clear, sealable hazardous waste bag or a larger screw-top jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "Optovin (Solid)"[1]
-
Hazard Checkbox: Check "Toxic" or "Irritant" (as a precaution).
-
-
Disposal: Transfer to your facility's Solid Chemical Waste accumulation area for off-site incineration.
-
Scenario B: Disposal of Stock Solutions (DMSO/Ethanol)
-
Context: You have 10 mM - 100 mM stock solutions dissolved in DMSO.
-
Protocol:
-
Segregation: Optovin contains Sulfur (S) and Nitrogen (N) but no Halogens (F, Cl, Br).
-
Stream Selection: Pour into the Non-Halogenated Organic Solvent waste carboy.
-
Note: If your lab combines all solvents, the General Organic Waste carboy is acceptable.
-
-
Rinsing: Triple-rinse the empty stock vial with a small amount of acetone or ethanol. Pour the rinsate into the same waste carboy.
-
Vial Disposal: Deface the label on the empty vial and dispose of it in the glass waste/sharps container (or according to local glass recycling rules if clean).
-
Scenario C: Aqueous Waste (Cell Culture Media/Buffers)
-
Context: Media containing micromolar (µM) concentrations of Optovin.
-
Protocol:
-
Deactivation: Although Optovin is light-sensitive, relying on ambient light for degradation is not a validated disposal method.
-
Collection: Collect media in a liquid waste container designated for Aqueous Chemical Waste .
-
Alternative (Low Concentration < 10 µM): If your institution permits, aqueous waste containing trace non-toxic organics may sometimes be treated with 10% bleach (sodium hypochlorite) for 20 minutes prior to sewering. However, for Optovin, collection for chemical disposal is the preferred, risk-averse method to avoid potential reaction byproducts with bleach.
-
Spill Management & Emergency Procedures
Because Optovin is a solid powder, spill cleanup is straightforward but requires preventing dust generation.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling large quantities of powder, use a dust mask (N95).
-
Containment: Do not use water initially (Optovin is insoluble and will spread).
-
Cleanup:
-
Powder Spill: Cover with a damp paper towel (dampened with ethanol or DMSO) to trap dust. Wipe up and place in a solid waste bag.
-
Liquid Spill: Absorb with vermiculite or spill pads.
-
-
Surface Decontamination: Wipe the area with 70% Ethanol or Acetone to solubilize and remove residues.
-
Final Wash: Wash the area with soap and water.
Disposal Decision Tree (Visual Workflow)
Figure 1: Decision matrix for segregating Optovin waste streams based on physical state and solvent composition.
References & Regulatory Grounding[1][2][3]
-
National Institutes of Health (NIH) - PubChem. (2025). Optovin Compound Summary (CID 1365101). Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for "Green Chemistry" disposal logic).
-
Kokel, D., et al. (2013). Photochemical activation of TRPA1 channels in neurons and animals.[2][3] Nature Chemical Biology, 9(4), 257-263. (Source for Bioactivity/Mechanism).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: Optovin.[1][4] (Verified GHS Classification and WGK water hazard status).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
